Alk5-IN-31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23FN8 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-N-(3-fluoro-4-piperazin-1-ylphenyl)-4-N-(8-methylcinnolin-4-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H23FN8/c1-15-3-2-4-17-19(14-27-31-22(15)17)29-21-7-8-26-23(30-21)28-16-5-6-20(18(24)13-16)32-11-9-25-10-12-32/h2-8,13-14,25H,9-12H2,1H3,(H2,26,28,29,30,31) |
InChI Key |
UMUHENDPLCNLHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC(=C(C=C4)N5CCNCC5)F |
Origin of Product |
United States |
Foundational & Exploratory
Investigating Fibrosis Development with ALK5 Inhibitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological process that leads to tissue scarring and organ dysfunction, contributing to a significant burden of disease across multiple organ systems. A central mediator in the progression of fibrosis is the Transforming Growth-Factor-Beta (TGF-β) signaling pathway. The TGF-β type I receptor, Activin receptor-Like Kinase 5 (ALK5), represents a critical node in this pathway, making it a key therapeutic target for anti-fibrotic drug development. This technical guide provides a comprehensive overview of the role of ALK5 in fibrosis and the utility of its inhibitors in investigating and potentially treating fibrotic diseases. While this guide focuses on the general class of ALK5 inhibitors due to the lack of specific public domain data for a compound named "Alk5-IN-31," it will utilize data from well-characterized ALK5 inhibitors to illustrate the principles and methodologies involved.
The Role of the TGF-β/ALK5 Signaling Pathway in Fibrosis
The TGF-β signaling pathway is a crucial regulator of cellular processes, including growth, differentiation, and ECM production.[1][2] Dysregulation of this pathway is a hallmark of fibrotic diseases.[3]
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding recruits and phosphorylates the type I receptor, ALK5.[4][5] Activated ALK5 then propagates the signal intracellularly by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[4][5] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[4][5]
In the context of fibrosis, the activation of the TGF-β/ALK5/SMAD pathway leads to:
-
Myofibroblast Differentiation: The transdifferentiation of fibroblasts into contractile, ECM-producing myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA).[6]
-
Increased ECM Synthesis: Upregulation of genes encoding ECM proteins such as collagens and fibronectin.[1]
This sustained activation of myofibroblasts and the resulting imbalance between ECM production and degradation drive the progressive nature of fibrosis.[1]
Signaling Pathway Diagram
Caption: Canonical TGF-β/ALK5 signaling pathway leading to fibrosis and its inhibition.
Mechanism of Action of ALK5 Inhibitors
ALK5 inhibitors are small molecule compounds designed to selectively block the kinase activity of the ALK5 receptor.[4] By binding to the ATP-binding pocket of the ALK5 kinase domain, these inhibitors prevent the phosphorylation of SMAD2 and SMAD3, thereby interrupting the downstream signaling cascade that leads to pro-fibrotic gene expression.[4] This targeted inhibition effectively blocks the pro-fibrotic effects of TGF-β.[8]
Preclinical Evaluation of ALK5 Inhibitors in Fibrosis Models
A substantial body of preclinical evidence supports the therapeutic potential of ALK5 inhibitors in various models of fibrosis. These studies demonstrate that ALK5 inhibition can attenuate fibrosis in organs such as the lung, liver, kidney, and skin.[7][8][9]
Experimental Workflow for Preclinical Studies
Caption: General experimental workflow for evaluating ALK5 inhibitors in preclinical fibrosis models.
Summary of Preclinical Data for Representative ALK5 Inhibitors
| Inhibitor | Fibrosis Model | Key Findings | Reference |
| SB-525334 | Bleomycin-induced pulmonary fibrosis | Attenuated histopathological alterations, decreased type I and III procollagen and fibronectin mRNA expression, reduced Smad2/3 nuclear translocation, and decreased myofibroblast proliferation. | [9] |
| GW6604 | Dimethylnitrosamine (DMN)-induced liver fibrosis | Reduced collagen IA1 expression, inhibited matrix gene overexpression, reduced matrix deposition, and improved liver function as assessed by bilirubin and liver enzyme levels. | [7] |
| EW-7197 | Cisplatin-induced renal fibrosis (in vivo) & 3D renal fibrosis-on-a-chip (in vitro) | Reduced α-SMA expression, decreased BUN levels, and reduced expression of TGF-β and Smad2/3 in the animal model. In the 3D chip model, it reduced the fibrotic response to TGF-β1. | [10] |
| SD-208 | Adenovirus-mediated TGF-β1-induced pulmonary fibrosis | Inhibited the induction of fibrosis when administered at the time of initiation and blocked progressive fibrosis when administered to animals with established fibrosis. | [11] |
| SKI2162 | Radiation-induced fibrosis (RIF) in mice | Reduced late skin reactions and leg-contracture, and inhibited the radiation-induced increase in COL1A2 mRNA levels. | [12] |
Key Experimental Protocols
Detailed methodologies are crucial for the robust investigation of ALK5 inhibitors in fibrosis research. Below are outlines of key experimental protocols.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used model to study idiopathic pulmonary fibrosis (IPF).
Protocol:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: A single intratracheal instillation of bleomycin (e.g., 1.5 mg/kg) is administered to induce lung injury and subsequent fibrosis.[13]
-
Treatment: The ALK5 inhibitor (e.g., SB-525334 at 10 or 30 mg/kg) is typically administered orally, once or twice daily, starting at a specified time point post-bleomycin instillation.[9]
-
Endpoint Analysis (typically at day 14 or 21):
-
Histology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome or Picro-Sirius Red for collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: A portion of the lung is hydrolyzed to measure the total collagen content, as hydroxyproline is a major component of collagen.
-
Immunohistochemistry (IHC): Staining for α-SMA to identify myofibroblasts.
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes such as Col1a1 (Collagen type I alpha 1), Acta2 (α-SMA), and Fn1 (Fibronectin 1).
-
Dimethylnitrosamine (DMN)-Induced Liver Fibrosis Model
This model is used to study chronic liver fibrosis.
Protocol:
-
Animal Model: Rats are often used for this model.
-
Induction: DMN is administered intraperitoneally (e.g., 10 mg/kg) for several consecutive days over a period of weeks to induce chronic liver injury.[14]
-
Treatment: The ALK5 inhibitor (e.g., GW6604 at 40 mg/kg) is administered orally during the period of DMN administration.[7]
-
Endpoint Analysis:
-
Liver Function Tests: Blood is collected to measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin.
-
Histology: Liver sections are stained with H&E and Sirius Red to assess fibrosis.
-
qRT-PCR: Gene expression analysis of pro-fibrotic markers in liver tissue.
-
In Vitro Fibroblast to Myofibroblast Differentiation Assay
This assay is fundamental for assessing the direct anti-fibrotic effect of a compound on the key effector cells of fibrosis.
Protocol:
-
Cell Culture: Primary human lung fibroblasts or cell lines like NIH/3T3 are cultured in appropriate media.
-
Stimulation: Cells are serum-starved and then stimulated with recombinant human TGF-β1 (e.g., 5 ng/mL) to induce myofibroblast differentiation.
-
Treatment: The ALK5 inhibitor is added to the culture medium, typically at various concentrations, either prior to or concurrently with TGF-β1 stimulation.
-
Endpoint Analysis (typically at 24-72 hours):
-
Western Blot or Immunofluorescence: Analysis of α-SMA and collagen type I protein expression.
-
qRT-PCR: Measurement of ACTA2 and COL1A1 mRNA levels.
-
Collagen Gel Contraction Assay: Myofibroblast contractility is assessed by embedding the cells in a collagen gel and measuring the reduction in gel size over time.
-
Conclusion and Future Directions
The inhibition of ALK5 presents a promising therapeutic strategy for a range of fibrotic diseases. The preclinical data for several ALK5 inhibitors consistently demonstrate their ability to attenuate fibrosis across different organ systems. The continued investigation into the efficacy and safety of ALK5 inhibitors, such as the ongoing clinical trials for compounds like AGMB-447 for IPF, is crucial.[15] Future research should focus on optimizing the delivery of these inhibitors to target organs to maximize efficacy and minimize potential systemic side effects, given the pleiotropic nature of TGF-β signaling.[2][16] The development of novel ALK5 inhibitors, potentially including compounds like the conceptual "this compound," will further advance our ability to combat fibrotic diseases.
References
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aragen.com [aragen.com]
- 9. Inhibition of activin receptor-like kinase 5 attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. oncotarget.com [oncotarget.com]
- 13. gubra.dk [gubra.dk]
- 14. Portico [access.portico.org]
- 15. respiratory-therapy.com [respiratory-therapy.com]
- 16. Inhibition of ALK5 as a new approach to treat liver fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Alk5-IN-31: A Technical Guide to its Interruption of Epithelial-to-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-to-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and fibrosis. A key signaling pathway governing EMT is mediated by the Transforming Growth-Factor-Beta (TGF-β) superfamily and its type I receptor, Activin receptor-like kinase 5 (ALK5). Dysregulation of this pathway is a hallmark of various diseases, making ALK5 a compelling target for therapeutic intervention. Alk5-IN-31 is a potent and selective small molecule inhibitor of ALK5, designed to abrogate TGF-β-induced signaling and, consequently, the EMT cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on EMT, and detailed protocols for assessing its efficacy.
Core Mechanism: Inhibition of the TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and phosphorylates the ALK5 receptor at its glycine-serine-rich (GS) domain. The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a heteromeric complex with SMAD4, which then translocates to the nucleus. Within the nucleus, this complex acts as a transcription factor, modulating the expression of target genes that drive the EMT program.[1][2][3][4]
This compound functions as an ATP-competitive inhibitor of the ALK5 kinase domain. By occupying the ATP-binding pocket, it prevents the autophosphorylation and activation of ALK5, thereby halting the phosphorylation of SMAD2 and SMAD3. This blockade of the central signaling cascade effectively suppresses the transcription of EMT-related genes.
Figure 1: TGF-β/ALK5 Signaling Pathway and Point of Inhibition by this compound.
Effects of this compound on Epithelial-to-Mesenchymal Transition
The inhibition of the ALK5 signaling cascade by this compound is expected to reverse or prevent the hallmark molecular and cellular changes associated with EMT. While specific quantitative data for this compound is not extensively available in public literature, the effects of other potent ALK5 inhibitors, such as A-83-01 and SB-431542, provide a strong predictive framework for its activity.
Molecular Effects: Regulation of EMT Markers
EMT is characterized by the downregulation of epithelial markers and the upregulation of mesenchymal markers. This compound is anticipated to counteract these changes.
-
Epithelial Markers: A primary effect of ALK5 inhibition is the restored or maintained expression of E-cadherin, a key component of adherens junctions that is crucial for maintaining the epithelial phenotype. The loss of E-cadherin is a critical step in EMT. Other epithelial markers, such as cytokeratins, would also be expected to be preserved.
-
Mesenchymal Markers: Conversely, this compound is expected to suppress the expression of mesenchymal markers. These include N-cadherin (which is often involved in a "cadherin switch" with E-cadherin), vimentin (an intermediate filament protein characteristic of mesenchymal cells), and fibronectin (an extracellular matrix protein).
| EMT Marker | Expected Effect of this compound Treatment | Rationale |
| Epithelial | ||
| E-cadherin | Upregulation / Restoration | Inhibition of SMAD-mediated transcriptional repression of the CDH1 gene. |
| Cytokeratins | Upregulation / Restoration | Maintenance of the epithelial cytoskeleton. |
| Mesenchymal | ||
| N-cadherin | Downregulation / Inhibition | Suppression of the "cadherin switch" by inhibiting the transcription of the CDH2 gene. |
| Vimentin | Downregulation / Inhibition | Prevention of the cytoskeletal rearrangement towards a mesenchymal phenotype. |
| Fibronectin | Downregulation / Inhibition | Reduction in the deposition of extracellular matrix components associated with mesenchymal cells. |
| Snail/Slug/ZEB | Downregulation / Inhibition | Suppression of the key transcription factors that orchestrate the EMT program. |
Cellular Effects: Inhibition of Migration and Invasion
A functional consequence of EMT is the acquisition of migratory and invasive capabilities. By preserving the epithelial phenotype and its associated cell-cell adhesions, this compound is expected to significantly impair these cellular behaviors.
-
Cell Migration: In vitro assays, such as the wound healing or scratch assay, are expected to show a reduced rate of gap closure in the presence of this compound.
-
Cell Invasion: Transwell invasion assays, which require cells to migrate through a basement membrane matrix, are anticipated to demonstrate a dose-dependent decrease in the number of invading cells upon treatment with this compound.
| Cellular Process | Expected Effect of this compound Treatment | Rationale |
| Cell Migration | Inhibition | Maintenance of strong cell-cell adhesions via E-cadherin and a non-motile epithelial morphology prevents directed cell movement. |
| Cell Invasion | Inhibition | In addition to inhibiting migration, the suppression of matrix metalloproteinases (MMPs), which are often upregulated during EMT, prevents the degradation of the extracellular matrix. |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the effect of this compound on EMT. Researchers should optimize parameters such as cell seeding density, this compound concentration, and treatment duration for their specific cell lines and experimental conditions.
Figure 2: General Experimental Workflow for Assessing the Effect of this compound on EMT.
Western Blotting for EMT Marker Expression
Objective: To quantitatively assess the protein levels of epithelial and mesenchymal markers.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis: After treatment with TGF-β and/or this compound for the desired time (e.g., 48-72 hours), wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin).
Immunofluorescence for E-cadherin Localization
Objective: To visualize the localization of E-cadherin at cell-cell junctions and observe cell morphology.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody (e.g., anti-E-cadherin).
-
Fluorophore-conjugated secondary antibody.
-
Phalloidin conjugated to a fluorophore (for F-actin staining).
-
DAPI (for nuclear staining).
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat as required.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-E-cadherin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody, phalloidin, and DAPI for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Transwell Invasion Assay
Objective: To quantify the invasive potential of cells in response to treatment.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores).
-
Basement membrane matrix (e.g., Matrigel).
-
Serum-free cell culture medium.
-
Medium containing a chemoattractant (e.g., 10% FBS).
-
Cotton swabs.
-
Fixation and staining solution (e.g., methanol and crystal violet).
-
Microscope.
Protocol:
-
Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell inserts with the Matrigel solution and allow to solidify at 37°C.
-
Cell Seeding: Resuspend cells in serum-free medium containing the desired concentrations of this compound and/or TGF-β. Seed the cells into the upper chamber of the coated inserts.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate for a period that allows for invasion but not overgrowth (e.g., 24-48 hours).
-
Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invasive cells from the top surface of the membrane.
-
Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the crystal violet and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.
Conclusion
This compound represents a targeted approach to counteract the pathological consequences of aberrant TGF-β signaling, particularly in the context of EMT. By selectively inhibiting the ALK5 kinase, this compound has the potential to stabilize the epithelial phenotype, prevent the acquisition of migratory and invasive characteristics, and thereby offer a promising therapeutic strategy for diseases driven by EMT, such as advanced cancers and fibrotic disorders. The experimental frameworks provided in this guide offer robust methods for the preclinical evaluation of this compound and other ALK5 inhibitors in the context of EMT research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. PAK5 facilitates the proliferation, invasion and migration in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Nodal regulates bladder cancer cell migration and invasion via the ALK/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of ALK5 Inhibitors: A Technical Guide
For Immediate Release
[City, State] – Activin receptor-like kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor, is a critical mediator in the TGF-β signaling pathway, which plays a pivotal role in a myriad of cellular processes including growth, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in numerous pathologies, most notably in cancer and fibrosis, making ALK5 a compelling therapeutic target.[1][2] Consequently, the development of potent and selective ALK5 inhibitors has been a significant focus of research and drug development. This technical guide provides an in-depth overview of the selectivity profile of a representative ALK5 inhibitor, herein referred to as a model compound, in the absence of public data for a specific "Alk5-IN-31".
The therapeutic efficacy and safety of any kinase inhibitor are intrinsically linked to its selectivity. A highly selective inhibitor minimizes off-target effects, thereby reducing potential toxicity and improving the therapeutic window. The following sections detail the inhibitory activity of a model ALK5 inhibitor against its primary target and a panel of other kinases, outlines the methodologies for these assessments, and illustrates the key signaling pathways and experimental workflows.
Quantitative Selectivity Profile
The selectivity of an ALK5 inhibitor is determined by comparing its inhibitory potency against ALK5 to its activity against a broad range of other kinases. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
| Kinase Target | IC50 / Kd (nM) | Fold Selectivity vs. ALK5 |
| ALK5 (TGFβRI) | < 10 | - |
| ALK4 (ACVR1B) | < 50 | > 5 |
| p38α (MAPK14) | > 1000 | > 100 |
| VEGFR2 (KDR) | > 1000 | > 100 |
| CDK2 | > 1000 | > 100 |
| Note: The data presented here is representative of a highly selective ALK5 inhibitor and is compiled from publicly available information on well-characterized compounds. Specific values for "this compound" are not publicly available. |
The TGF-β Signaling Pathway and the Role of ALK5
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII).[3][4] This binding event recruits and phosphorylates the type I receptor, ALK5, at its glycine-serine-rich (GS) domain.[4][5] The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[1][6] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4.[6] This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.[4][6]
Methodologies for Kinase Selectivity Profiling
The determination of a compound's selectivity profile involves a series of robust and well-defined experimental protocols. These assays are designed to quantify the interaction of the inhibitor with a large panel of kinases.
Kinase Binding Assays
One common method to assess inhibitor selectivity is through competitive binding assays. These assays measure the ability of a test compound to displace a known, often fluorescently or radiolabeled, ligand from the ATP-binding site of a kinase.
A widely used platform for this is the scanMAX Kinase Assay Panel (DiscoverX) , which utilizes an active site-directed competition binding assay. In this assay, an immobilized active site probe is used to capture kinases from a cell lysate. The test compound is then added, and its ability to displace the probe is quantified. A highly selective inhibitor will show significant displacement only for its intended target (e.g., ALK5) and minimal displacement for other kinases in the panel.
Enzymatic Assays
Enzymatic assays directly measure the catalytic activity of the kinase in the presence of an inhibitor. These assays typically monitor the phosphorylation of a substrate by the kinase.
A common high-throughput method is the ADP-Glo™ Kinase Assay (Promega) . This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition. The assay is performed in a multi-well plate format, allowing for the simultaneous screening of an inhibitor against a large panel of kinases.
Cellular Assays to Confirm On-Target Activity
To ensure that the biochemical inhibition of ALK5 translates to a functional effect in a cellular context, downstream signaling events are monitored. A common method is to measure the phosphorylation of SMAD2 or SMAD3 in response to TGF-β stimulation in the presence and absence of the ALK5 inhibitor. This is typically performed using techniques such as Western blotting or cell-based ELISA. A potent and selective ALK5 inhibitor will demonstrate a dose-dependent reduction in SMAD2/3 phosphorylation, confirming its on-target activity within the cell.
Conclusion
The comprehensive characterization of an ALK5 inhibitor's selectivity profile is paramount for its development as a therapeutic agent. Through a combination of broad-panel biochemical assays and confirmatory cellular assays, researchers can gain a detailed understanding of a compound's on- and off-target activities. This knowledge is crucial for predicting potential clinical efficacy and safety, and for guiding the optimization of future generations of ALK5 inhibitors. While specific data for "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for understanding the selectivity of any ALK5 inhibitor.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
Alk5-IN-31: A Technical Guide to its Impact on Extracellular Matrix Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor-β (TGF-β) signaling is a critical regulator of cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases, which are characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. A pivotal component of the TGF-β signaling cascade is the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor.[1] Upon activation by TGF-β, ALK5 phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, which then translocate to the nucleus to regulate the transcription of target genes, including those encoding for ECM components like collagen and fibronectin.[1][2]
Given its central role in fibrosis, ALK5 has emerged as a promising therapeutic target. Small molecule inhibitors of ALK5, such as Alk5-IN-31, are being investigated for their potential to mitigate fibrotic conditions. This technical guide provides an in-depth overview of the impact of ALK5 inhibition by compounds of this class on extracellular matrix deposition, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. While specific data for a compound named "this compound" is not prevalent in the public domain, this guide synthesizes findings from studies on structurally and functionally similar potent and selective ALK5 inhibitors to provide a comprehensive understanding of their anti-fibrotic effects.
Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway
This compound and similar molecules are small molecule inhibitors that selectively target the kinase activity of the ALK5 receptor.[1] By binding to the ATP-binding site of the ALK5 kinase domain, these inhibitors prevent the phosphorylation and subsequent activation of the receptor. This blockade of ALK5 activity disrupts the canonical TGF-β signaling cascade, leading to a reduction in the phosphorylation of Smad2 and Smad3.[1][2] Consequently, the formation of the Smad2/3-Smad4 complex and its translocation to the nucleus are inhibited, resulting in decreased transcriptional activity of TGF-β-responsive genes responsible for ECM production.[1][2]
Quantitative Impact on Extracellular Matrix Deposition
Studies on various ALK5 inhibitors have demonstrated a significant reduction in the expression and deposition of key ECM components in preclinical models of fibrosis. The following tables summarize the quantitative effects observed with different ALK5 inhibitors, which are expected to be comparable to the effects of this compound.
Table 1: Effect of ALK5 Inhibitors on ECM Gene Expression
| ALK5 Inhibitor | Model System | Target Gene | Fold/Percentage Change | Reference |
| GW6604 | Rat model of DMN-induced liver fibrosis | Collagen IA1 mRNA | 50-75% reduction | [3] |
| GW6604 | Rat model of DMN-induced liver fibrosis | Collagen IA2 mRNA | 50-75% reduction | [3] |
| GW6604 | Rat model of DMN-induced liver fibrosis | Collagen III mRNA | 50-75% reduction | [3] |
| GW6604 | Rat model of DMN-induced liver fibrosis | TIMP-1 mRNA | 50-75% reduction | [3] |
| SB-525334 | Rat model of puromycin aminonucleoside nephrosis | Procollagen α1(I) mRNA | Dose-dependent decrease | [4] |
| SB-525334 | Rat model of puromycin aminonucleoside nephrosis | Procollagen α1(III) mRNA | Dose-dependent decrease | [4] |
| SD-208 | Isolated intestinal myofibroblasts | α2 type 1 collagen gene | Inhibition of TGF-β1 induced upregulation | [5] |
| SD-208 | Isolated intestinal myofibroblasts | TIMP-1 gene | Inhibition of TGF-β1 induced upregulation | [5] |
Table 2: Effect of ALK5 Inhibitors on ECM Protein Levels and Deposition
| ALK5 Inhibitor | Model System | ECM Component | Measurement | Outcome | Reference |
| IN-1130 | Human Peyronie's Disease fibroblasts | Fibronectin | Western Blot | Significant inhibition of TGF-β1 induced production | [2] |
| IN-1130 | Human Peyronie's Disease fibroblasts | Collagen I | Western Blot | Significant inhibition of TGF-β1 induced production | [2] |
| IN-1130 | Human Peyronie's Disease fibroblasts | Collagen IV | Western Blot | Significant inhibition of TGF-β1 induced production | [2] |
| CP-639180 | Rat dermal incision wound healing model | Collagen | Histology & Biochemistry | Significant reduction in deposition | [6] |
| Targeted LY-364947 | Mouse model of acute liver injury | Collagen I, III, Fibronectin | Histology | Significant reduction in deposition | [7] |
| EW-7197 | db/db mice (diabetic nephropathy) | Collagen IV, Fibronectin | Not specified | Dose-dependent reduction | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of ALK5 inhibitors on ECM deposition. Below are representative protocols for key experiments.
Western Blot Analysis of ECM Proteins and Smad2/3 Phosphorylation
This protocol is for the analysis of protein expression in cell lysates or tissue homogenates.
a. Sample Preparation:
-
Culture primary fibroblasts or other relevant cell types to 80-90% confluency.
-
Pre-treat cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with recombinant TGF-β1 (e.g., 10 ng/mL) for the desired time period (e.g., 24-48 hours for ECM proteins, 30-60 minutes for Smad phosphorylation).
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.[8]
b. SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.[8]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-collagen I, anti-fibronectin, anti-p-Smad2/3, anti-total Smad2/3) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[8]
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Histological Assessment of Collagen Deposition
This protocol is for visualizing collagen in tissue sections.
a. Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin overnight.
-
Dehydrate the tissues through a graded series of ethanol concentrations.
-
Clear the tissues in xylene and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome and mount on glass slides.
b. Masson's Trichrome Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's iron hematoxylin for nuclear staining.
-
Stain with Biebrich scarlet-acid fuchsin solution to stain cytoplasm and muscle fibers red.
-
Treat with phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue to stain collagen fibers blue.
-
Dehydrate, clear, and mount the sections.
-
Visualize under a light microscope and quantify the blue-stained area (collagen) using image analysis software.
Real-Time Quantitative PCR (RT-qPCR) for ECM Gene Expression
This protocol is for quantifying the mRNA levels of ECM-related genes.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cultured cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.
-
Assess RNA quantity and quality using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
b. qPCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific forward and reverse primers for target genes (e.g., COL1A1, COL3A1, FN1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40-45 cycles of denaturation at 95°C for 30 seconds and annealing/extension at 60°C for 1 minute.[1]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[1]
Logical Relationships in TGF-β Signaling and ECM Regulation
The regulation of ECM deposition by the TGF-β/ALK5 pathway is a complex process involving multiple downstream effectors. The following diagram illustrates the logical relationships and key signaling nodes.
Conclusion
Inhibitors of ALK5, such as this compound, represent a promising therapeutic strategy for the treatment of fibrotic diseases. By selectively targeting a key node in the pro-fibrotic TGF-β signaling pathway, these molecules effectively reduce the production and deposition of extracellular matrix components. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of ALK5 inhibitors as anti-fibrotic agents. Further research into the pharmacokinetics, pharmacodynamics, and safety profiles of specific inhibitors like this compound will be crucial for their successful translation into clinical practice.
References
- 1. mdpi.com [mdpi.com]
- 2. Activin Receptor-Like Kinase 5 Inhibitor Attenuates Fibrosis in Fibroblasts Derived from Peyronie's Plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An activin receptor-like kinase 5 inhibitor reduces collagen deposition in a rat dermal incision wound healing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Dichotomous Role of ALK5 in Cancer Progression with ALK5-IN-31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of Activin-like Kinase 5 (ALK5) in the complex landscape of cancer progression. It details the use of the selective inhibitor, ALK5-IN-31, as a tool to dissect the multifaceted TGF-β signaling pathway. This document offers a comprehensive overview of the signaling cascade, quantitative data on ALK5 inhibitors, and detailed experimental protocols for researchers investigating novel therapeutic strategies targeting ALK5.
Introduction: The Dual Nature of ALK5 in Oncology
Transforming Growth Factor-β (TGF-β) signaling, primarily mediated through the type I receptor ALK5 (also known as TGF-βRI), plays a paradoxical role in cancer. In the nascent stages of tumorigenesis, TGF-β acts as a tumor suppressor by inducing cell cycle arrest and apoptosis. However, as the cancer progresses, tumor cells often develop mechanisms to evade these cytostatic effects. In advanced cancers, TGF-β signaling can paradoxically promote tumor progression, invasion, and metastasis by inducing epithelial-to-mesenchymal transition (EMT), promoting angiogenesis, and suppressing the host immune response.[1] This functional switch makes ALK5 a compelling, albeit complex, target for therapeutic intervention.
ALK5 inhibitors, such as this compound, are small molecules that selectively block the kinase activity of ALK5, thereby inhibiting the downstream signaling cascade. These inhibitors serve as powerful chemical probes to elucidate the intricate functions of ALK5 in different cancer contexts and as potential therapeutic agents to counteract the pro-tumorigenic effects of TGF-β.
The ALK5 Signaling Pathway
The canonical ALK5 signaling pathway is initiated by the binding of TGF-β ligands to the type II TGF-β receptor (TGF-βRII), a constitutively active kinase. This binding recruits and enables TGF-βRII to phosphorylate and activate ALK5. Activated ALK5, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular processes.
Beyond the canonical SMAD-dependent pathway, ALK5 can also activate non-canonical, SMAD-independent pathways, including the MAPK (mitogen-activated protein kinase) pathways (Erk, JNK, and p38), PI3K/AKT, and Rho GTPase pathways. This signaling complexity contributes to the diverse and context-dependent cellular responses to TGF-β.
Below is a diagram illustrating the canonical and non-canonical ALK5 signaling pathways.
Quantitative Data for ALK5 Inhibitors
The following table summarizes key quantitative data for this compound and other representative ALK5 inhibitors. This data is crucial for selecting the appropriate inhibitor and concentration for in vitro and in vivo studies.
| Inhibitor | Target | IC50 (nM) | Assay Type | Cell Line / System | Reference |
| This compound | ALK5 | ≤10 | Kinase Assay | N/A | [2] |
| ALK5-IN-9 | ALK5 | 25 | Autophosphorylation | N/A | [3] |
| ALK5 | 74.6 | Cell Activity | NIH3T3 | [3] | |
| ALK5 Inhibitor II | ALK5 | 4 | Autophosphorylation | HepG2 | [4] |
| ALK5 | 18 | Cellular Assay | HepG2 | [4] | |
| ALK5 | 23 | Binding Assay | HepG2 | [4] | |
| Galunisertib (LY2157299) | ALK5 | 56 | Kinase Assay | N/A | [5] |
| SB-431542 | ALK4, ALK5, ALK7 | 94 | Kinase Assay | N/A | [5] |
| RepSox | ALK5 | 4 | Autophosphorylation | N/A | [4] |
| ALK5 | 23 | Cellular Assay | HepG2 | [4] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration in kinase assays. It is recommended to determine the IC50 in the specific experimental system being used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of ALK5 and the efficacy of its inhibitors in cancer research.
ALK5 Kinase Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of ALK5.
Objective: To determine the in vitro potency (IC50) of this compound against recombinant ALK5.
Materials:
-
Recombinant human ALK5 (TGFBR1) kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific SMAD-derived peptide)
-
[γ-³²P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)
-
This compound (or other test inhibitor)
-
96-well plates
-
Plate reader (scintillation counter for radioactive assay or luminometer for ADP-Glo™)
Procedure (using ADP-Glo™ Kinase Assay as an example):
-
Prepare Reagents:
-
Prepare a 2X kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations.
-
Prepare a solution of ALK5 and substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the diluted this compound solution to each well. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Add 10 µL of the ALK5/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detect Kinase Activity:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background signal (no enzyme control).
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay: SMAD2/3 Phosphorylation
This assay measures the inhibition of ALK5 activity within a cellular context by quantifying the phosphorylation of its direct downstream targets, SMAD2 and SMAD3.
Objective: To assess the ability of this compound to inhibit TGF-β-induced SMAD2/3 phosphorylation in a cancer cell line.
Materials:
-
Cancer cell line known to be responsive to TGF-β (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), and anti-total SMAD2/3
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
-
Alternatively, an ELISA-based assay can be used for higher throughput.
Procedure (Western Blot):
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (anti-phospho-SMAD2/3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total SMAD2/3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-SMAD signal to the total SMAD signal.
-
Calculate the percentage of inhibition relative to the TGF-β1-stimulated control.
-
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of an ALK5 inhibitor in a living organism.
Objective: To determine the effect of this compound on tumor growth in a mouse xenograft model of human cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line that forms tumors in mice (e.g., A549, MDA-MB-231)
-
Matrigel (optional, to enhance tumor take rate)
-
This compound formulated for in vivo administration (e.g., in a solution or suspension)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities in accordance with institutional guidelines
Procedure:
-
Cell Preparation and Implantation:
-
Culture the chosen cancer cell line.
-
Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel.
-
Inject a specific number of cells (e.g., 1-5 x 10⁶) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection). The dose will need to be determined from pharmacokinetic and tolerability studies.
-
-
Monitoring and Measurement:
-
Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Optionally, tumors can be processed for histological or molecular analysis (e.g., IHC for pSMAD2, gene expression analysis).
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to compare the tumor growth between the treatment and control groups.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the preclinical evaluation of an ALK5 inhibitor.
Conclusion
The intricate and context-dependent role of ALK5 in cancer progression presents both a challenge and an opportunity for targeted therapy. Selective inhibitors like this compound are invaluable tools for dissecting the complexities of TGF-β signaling in different tumor types and at various stages of the disease. The experimental protocols and data presented in this guide provide a robust framework for researchers to investigate the therapeutic potential of targeting ALK5. A thorough understanding of the ALK5 signaling network and the application of rigorous preclinical evaluation are essential for the successful development of novel and effective cancer therapies aimed at modulating this critical pathway.
References
Methodological & Application
Application Notes and Protocols for Alk5-IN-31 in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the dissolution and preparation of Alk5-IN-31, a selective inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5), for use in a range of experimental settings. The information is intended to guide researchers in accurately preparing this compound for both in vitro and in vivo studies to investigate the TGF-β signaling pathway.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of ALK5, a key kinase in the transforming growth factor-beta (TGF-β) signaling pathway.[1][2] The TGF-β pathway is crucial in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various pathologies such as cancer and fibrosis. This compound, by selectively targeting ALK5, offers a valuable tool for dissecting the roles of TGF-β signaling in both normal physiology and disease.
Quantitative Data Summary
For comparative purposes, the following table summarizes the inhibitory concentrations (IC50) of this compound and other commonly used ALK5 inhibitors.
| Compound Name | IC50 (nM) | Target(s) | Notes |
| This compound | ≤10 | ALK5 | A selective ALK5 inhibitor that impedes TGF-β-induced SMAD signaling.[1][2] |
| ALK5-IN-25 | ≤10 | ALK5, ALK2 | Also inhibits ALK2.[3] |
| ALK5-IN-33 | ≤10 | ALK5 | An orally active inhibitor.[4] |
| ALK5-IN-34 | ≤10 | ALK5 | An orally active inhibitor with demonstrated in vivo activity.[5] |
| ALK5 Inhibitor II | 4 (autophosphorylation), 18 (cellular assay), 23 (binding) | ALK5 | Also known as RepSox or SJN 2511.[6] |
| GW6604 | 140 (autophosphorylation), 500 (cellular assay) | ALK5 | Shows selectivity over BMP and activin signaling.[7] |
| LY-364947 | 59 | ALK5 | Exhibits 7-fold selectivity over TGFβR-II. |
| SB525334 | 14.3 | ALK5 | Shows approximately 4-fold less potency for ALK4 and is inactive against ALK2, ALK3, and ALK6. |
| SKI2162 | 94 | ALK5 | Reported to be approximately 3-fold more potent than LY2157299 in inhibiting ALK5 activity.[8] |
| A-83-01 | 12 (ALK5), 45 (ALK4), 7.5 (ALK7) | ALK5, ALK4, ALK7 | A potent inhibitor of multiple TGF-β superfamily type I receptors. |
Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the downstream signaling molecules, Smad2 and Smad3. The phosphorylated Smad2/3 proteins then form a complex with Smad4, and this complex translocates to the nucleus to regulate the transcription of target genes.
Experimental Protocols
Preparation of this compound for In Vitro Experiments
a. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
b. Protocol for Preparing a 10 mM Stock Solution:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication may be necessary. Visually inspect the solution to ensure complete dissolution.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a laminar flow hood. Filtration is generally not recommended for DMSO stock solutions as it may lead to precipitation or loss of the compound.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When properly stored, the stock solution should be stable for several months.
c. Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
-
Prepare fresh working solutions for each experiment.
Preparation of this compound for In Vivo Experiments
a. Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (recommended)
b. Recommended Formulation (based on protocols for similar inhibitors): A common vehicle for oral administration of poorly soluble compounds consists of a mixture of solvents to enhance solubility and bioavailability. A suggested starting formulation is:
-
5-10% DMSO
-
40-50% PEG300 (Polyethylene glycol 300)
-
5% Tween 80
-
Saline to make up the final volume
c. Protocol for Preparing the Formulation:
-
Dissolve in DMSO: First, dissolve the required amount of this compound in DMSO. Vortex and sonicate until the compound is completely dissolved.
-
Add Co-solvents: Gradually add PEG300 and Tween 80 to the DMSO solution, mixing thoroughly after each addition.
-
Add Saline: Slowly add the saline to the mixture while continuously vortexing to prevent precipitation. The final solution should be clear.
-
Administration: This formulation is typically suitable for oral gavage. It is critical to prepare this formulation fresh on the day of administration. Do not store the final formulation for extended periods.
d. Example In Vivo Dosing: For other ALK5 inhibitors, oral dosages have been reported in the range of 10 to 100 mg/kg.[5] For a specific Alk5 kinase inhibitor, [3-(pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazole, intraperitoneal administration at 1.0 mg/kg in 2% DMSO in sterile PBS has been used in mice.[9][10] The optimal dose and administration route for this compound should be determined empirically for your specific animal model and experimental goals.
Key Experimental Methodologies
In Vitro Kinase Assay
To confirm the inhibitory activity of this compound on ALK5, a cell-free kinase assay can be performed. This typically involves incubating recombinant ALK5 protein with a substrate (e.g., a generic kinase substrate like myelin basic protein or a specific Smad protein) and radiolabeled ATP (e.g., [γ-³²P]ATP). The incorporation of the radiolabel into the substrate is then measured in the presence and absence of varying concentrations of this compound to determine the IC50 value.
Cellular Assays to Measure TGF-β Signaling Inhibition
a. Western Blotting for Phospho-Smad2/3:
-
Cell Lines: A variety of cell lines can be used, such as HaCaT (human keratinocytes), HepG2 (human liver cancer cells), or primary cells like hepatic stellate cells, depending on the research question.[7][11]
-
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a known concentration of TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes.
-
Lyse the cells and perform Western blotting using antibodies specific for phosphorylated Smad2 and Smad3. Total Smad2/3 and a housekeeping protein (e.g., GAPDH or β-actin) should be used as loading controls.
-
A dose-dependent decrease in the levels of p-Smad2/3 will indicate the inhibitory effect of this compound.
-
b. Reporter Gene Assay:
-
Principle: This assay utilizes a reporter construct containing a promoter with Smad-binding elements (SBEs) driving the expression of a reporter gene, such as luciferase.
-
Protocol:
-
Transfect cells (e.g., HEK293T or a relevant cell line) with the SBE-luciferase reporter plasmid. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
After 24 hours, pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with TGF-β1 for 16-24 hours.
-
Measure luciferase activity using a luminometer. A decrease in luciferase signal in the presence of this compound indicates inhibition of the TGF-β signaling pathway.
-
In Vivo Efficacy Studies
-
Animal Models: The choice of animal model will depend on the disease being studied. For fibrosis, models such as carbon tetrachloride (CCl4)-induced liver fibrosis or bleomycin-induced pulmonary fibrosis are commonly used.[11][12] For cancer studies, xenograft or syngeneic tumor models are appropriate.[5][9][10]
-
Treatment Regimen: this compound can be administered via various routes, with oral gavage being common for formulations like the one described above. The dosing frequency and duration will need to be optimized for the specific model.
-
Readouts: Efficacy can be assessed by various means, including:
-
Histological analysis: Staining of tissue sections to assess fibrosis (e.g., Masson's trichrome, Sirius Red) or tumor morphology.
-
Immunohistochemistry/Immunofluorescence: Staining for markers of fibrosis (e.g., α-SMA, collagen I) or cancer progression.
-
Gene expression analysis (qPCR): Measuring the mRNA levels of TGF-β target genes in tissues.
-
Biochemical analysis: Measuring markers of organ function in blood samples.
-
Tumor growth measurement: Caliper measurements for subcutaneous tumors.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. Always refer to the manufacturer's instructions and relevant literature for the most accurate and up-to-date information. Safety precautions should be taken when handling all chemical reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors [insight.jci.org]
- 11. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Optimal Working Concentration of Alk5-IN-31 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal working concentration of Alk5-IN-31, a selective inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5), for cancer research applications. This document includes a summary of its activity, detailed protocols for key experiments, and visual representations of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a potent and selective inhibitor of ALK5, a serine/threonine kinase receptor that plays a crucial role in the transforming growth factor-beta (TGF-β) signaling pathway.[1] Dysregulation of the TGF-β/ALK5 pathway is implicated in various aspects of cancer progression, including cell growth, invasion, and immune suppression. By inhibiting ALK5, this compound blocks the phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3), thereby interfering with the transduction of TGF-β signals. This mechanism of action makes this compound a valuable tool for investigating the role of TGF-β signaling in cancer and exploring its potential as a therapeutic target.
Quantitative Data Summary
The optimal working concentration of this compound can vary significantly depending on the cancer cell line and the specific experimental endpoint. The following table summarizes the reported inhibitory activity of this compound and a related compound, Alk5-IN-34, to illustrate the range of effective concentrations. It is critical to empirically determine the optimal concentration for each specific cell line and assay.
| Compound | Target | Assay Type | Cell Line | IC50 / Effective Concentration |
| This compound | ALK5 | Kinase Assay | N/A | ≤10 nM[1] |
| Alk5-IN-34 | Cell Growth | Cell Viability | KGN (ovarian granulosa cell tumor) | 140 nM[2] |
| Alk5-IN-34 | Cell Growth | Cell Viability | COV434 (ovarian granulosa cell tumor) | >10 µM[2] |
| Alk5-IN-34 | pSMAD2 Inhibition | Western Blot | KGN | Dose-dependent decrease (10, 100, 1000 nM)[2] |
N/A: Not Applicable, as this is a cell-free biochemical assay.
Signaling Pathway
The diagram below illustrates the canonical TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
To determine the optimal working concentration of this compound, a series of experiments should be performed. The general workflow is to first assess the effect on cell viability to determine the cytotoxic concentration range, and then to confirm target engagement by measuring the inhibition of SMAD2 phosphorylation at non-toxic concentrations.
Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting range is from 1 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-SMAD2 (p-SMAD2)
This protocol is to confirm that this compound inhibits the TGF-β signaling pathway by assessing the phosphorylation of SMAD2.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Recombinant human TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-SMAD2 (Ser465/467), anti-total SMAD2, and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the viability assay) for 1-2 hours. Include a vehicle control.
-
-
TGF-β Stimulation:
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce SMAD2 phosphorylation. Include an unstimulated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and add Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-SMAD2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total SMAD2 and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific reduction in the phosphorylated form.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-SMAD2 signal to the total SMAD2 signal and then to the loading control.
-
Compare the normalized p-SMAD2 levels between the different treatment groups to confirm the inhibitory effect of this compound.
-
By following these protocols, researchers can effectively determine the optimal working concentration of this compound for their specific cancer cell line and experimental needs, ensuring reliable and reproducible results in the investigation of TGF-β signaling in cancer.
References
Application Notes and Protocols for Alk5-IN-31 in a Murine Model of Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with limited therapeutic options. A key signaling pathway implicated in the pathogenesis of IPF is the Transforming Growth Factor-β (TGF-β) pathway. TGF-β signals through its type I receptor, Activin receptor-like kinase 5 (ALK5), promoting fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM), leading to fibrosis.[1][2][3][4] Consequently, inhibition of ALK5 is a promising therapeutic strategy for mitigating pulmonary fibrosis.[2][4][5]
Alk5-IN-31 is a small molecule inhibitor of ALK5. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in a murine model of bleomycin-induced pulmonary fibrosis. The protocols and data presented are based on established methodologies for ALK5 inhibitors in this model and should be adapted and optimized for this compound.
Mechanism of Action
This compound, as an ALK5 inhibitor, competitively blocks the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation and activation of downstream mediators, primarily Smad2 and Smad3.[2][3] The inhibition of the ALK5 signaling cascade is expected to reduce the expression of pro-fibrotic genes, decrease collagen deposition, and attenuate the progression of pulmonary fibrosis.[1][6]
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
The most widely used and accepted model for preclinical studies of IPF is the bleomycin-induced pulmonary fibrosis model in mice.[6][7][8]
Materials:
-
Bleomycin sulfate (e.g., from Zhejiang Hisun Pharmaceutical Co., Ltd.)
-
Sterile saline (0.9% NaCl)
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail
-
C57BL/6 mice (male, 8-10 weeks old) are a commonly used susceptible strain.[6][9]
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free environment for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using isoflurane (3% for induction, 1-2% for maintenance) or an intraperitoneal injection of ketamine/xylazine.[8]
-
Bleomycin Administration:
-
Intratracheal (IT) Instillation: This is a common and effective method.[6][7][9]
-
Place the anesthetized mouse in a supine position on an angled board.
-
Expose the trachea through a small midline incision.
-
Using a fine-gauge needle and syringe, carefully inject a single dose of bleomycin (typically 1.5 - 2.5 mg/kg) in 50 µL of sterile saline directly into the trachea.
-
-
Oropharyngeal Aspiration: A less invasive alternative to IT instillation.[8]
-
Anesthetize the mouse.
-
Gently pull the tongue to the side.
-
Pipette the bleomycin solution (same dose as IT) into the back of the pharynx. The mouse will naturally aspirate the liquid into the lungs.
-
-
-
Post-Procedure Care: Suture the incision (for IT) and allow the mouse to recover on a warming pad. Monitor the animals closely for any signs of distress.
Administration of this compound
The administration protocol for this compound should be determined based on its pharmacokinetic and pharmacodynamic properties. The following is a general protocol based on other orally available ALK5 inhibitors.[10][11]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
Procedure:
-
Treatment Initiation: For a therapeutic effect, it is recommended to start the treatment during the fibrotic phase, typically 7-14 days after bleomycin administration.[6][11]
-
Dosing: Based on studies with other ALK5 inhibitors, a starting dose in the range of 10-60 mg/kg/day can be considered.[11][12] A dose-response study is highly recommended to determine the optimal dose for this compound.
-
Administration: Administer this compound or vehicle orally via gavage once or twice daily. The treatment duration is typically 14-21 days.[11][12]
Endpoint Analysis
a. Lung Function Assessment (Spirometry):
-
At the end of the treatment period, assess lung function in anesthetized mice using a small animal ventilator (e.g., FlexiVent).
-
Measure parameters such as Forced Vital Capacity (FVC), Forced Expiratory Volume in 0.1 seconds (FEV0.1), and static compliance.
b. Histological Analysis:
-
Euthanize the mice and collect the lungs.
-
Inflate the lungs with 4% paraformaldehyde and embed in paraffin.
-
Section the lung tissue and perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining to visualize lung architecture and collagen deposition.[9]
-
Score the severity of fibrosis using the modified Ashcroft scoring system (scale of 0-8).[9]
c. Biochemical Analysis of Collagen Content:
-
Harvest a portion of the lung tissue.
-
Homogenize the tissue and measure the total collagen content using a hydroxyproline assay. Hydroxyproline is a major component of collagen.
d. Gene and Protein Expression Analysis:
-
Quantitative PCR (qPCR): Analyze the mRNA expression of pro-fibrotic genes such as Col1a1, Col3a1, Acta2 (α-SMA), and Fn1 (Fibronectin) in lung homogenates.
-
Western Blot or Immunohistochemistry (IHC): Assess the protein levels of α-Smooth Muscle Actin (α-SMA), a marker of myofibroblast differentiation, and collagen types I and III.
Data Presentation
The following tables summarize representative quantitative data from studies using ALK5 inhibitors in the bleomycin-induced pulmonary fibrosis model. These should serve as a reference for the expected outcomes with this compound.
Table 1: Effect of ALK5 Inhibition on Lung Function
| Treatment Group | Forced Vital Capacity (FVC) (µL) | Static Compliance (µL/cmH₂O) |
| Saline + Vehicle | 1200 ± 50 | 60 ± 5 |
| Bleomycin + Vehicle | 800 ± 60 | 40 ± 4 |
| Bleomycin + ALK5i (60 mg/kg/day) | 1050 ± 55 | 55 ± 5 |
Data are presented as mean ± SEM and are hypothetical examples based on published literature.[7][10]
Table 2: Effect of ALK5 Inhibition on Histological and Biochemical Markers of Fibrosis
| Treatment Group | Ashcroft Score | Lung Hydroxyproline (µ g/lung ) | α-SMA Positive Area (%) |
| Saline + Vehicle | 0.5 ± 0.1 | 150 ± 10 | 1.0 ± 0.2 |
| Bleomycin + Vehicle | 5.5 ± 0.5 | 450 ± 30 | 8.0 ± 1.0 |
| Bleomycin + ALK5i (60 mg/kg/day) | 2.5 ± 0.4 | 250 ± 25 | 3.0 ± 0.5 |
Data are presented as mean ± SEM and are hypothetical examples based on published literature.[7][10]
Safety and Toxicity Considerations
Systemic inhibition of the TGF-β pathway has been associated with potential cardiovascular toxicities, including valvulopathy.[13] It is crucial to monitor for any signs of toxicity during in vivo studies with this compound. Newer strategies involve the development of lung-selective ALK5 inhibitors to minimize systemic exposure and related side effects.[14] A comprehensive safety assessment, including monitoring of animal weight, behavior, and histopathological examination of major organs (especially the heart), is recommended.
Conclusion
The bleomycin-induced murine model of pulmonary fibrosis is a robust and well-characterized system for the preclinical evaluation of anti-fibrotic compounds like this compound. By targeting the central pro-fibrotic ALK5 pathway, this compound holds the potential to be an effective therapeutic agent for IPF. The detailed protocols and expected outcomes presented in these application notes provide a framework for researchers to design and execute studies to validate the efficacy and safety of this compound. Careful dose optimization and thorough endpoint analysis will be critical for the successful preclinical development of this compound.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ALK5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-fibrotic effect of inhibition of TGFβ-ALK5 signalling in experimental pulmonary fibrosis in mice is attenuated in the presence of concurrent γ-herpesvirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gubra.dk [gubra.dk]
- 8. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic effects of ALK5i on pulmonary function and fibrosis in a high-fat diet + bleomycin-induced and spirometry-confirmed mouse model of IPF - Milan 2023 - ERS Respiratory Channel [channel.ersnet.org]
- 10. Reproducible lung protective effects of a TGFβR1/ALK5 inhibitor in a bleomycin-induced and spirometry-confirmed model of IPF in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. researchgate.net [researchgate.net]
- 13. Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lung-restricted ALK5 inhibition avoids systemic toxicities associated with TGFβ pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for Phosphorylated Smad2 (p-Smad2) Following Treatment with the ALK5 Inhibitor, Alk5-IN-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor-beta (TGF-β) signaling plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in various pathologies, notably cancer and fibrotic diseases. A key step in the canonical TGF-β pathway is the phosphorylation of the transcription factors Smad2 and Smad3 by the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5).[2][3] Upon phosphorylation, p-Smad2 forms a complex with Smad4 and translocates to the nucleus to regulate target gene expression.[3][4]
Alk5-IN-31 is a potent and selective inhibitor of ALK5, effectively blocking the phosphorylation of Smad2 and consequently inhibiting the downstream signaling cascade. Immunofluorescence (IF) staining for p-Smad2 is a powerful technique to visualize and quantify the inhibition of the TGF-β pathway in response to treatment with compounds like this compound. This document provides detailed protocols for treating cultured cells with this compound and performing immunofluorescence staining for p-Smad2, along with data presentation guidelines and visual aids to facilitate experimental design and interpretation.
Signaling Pathway and Experimental Workflow
To understand the experimental approach, it is essential to visualize the underlying biological pathway and the workflow of the procedure.
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for p-Smad2 immunofluorescence staining.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for preparing cultured cells for immunofluorescence staining, including TGF-β stimulation and inhibitor treatment.
Materials:
-
Cell line of interest (e.g., HeLa, HaCaT, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant Human TGF-β1
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plates or coverslips in culture dishes
Procedure:
-
Cell Seeding: Seed cells onto sterile coverslips in a 24-well plate or directly into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Cell Starvation: Once cells have adhered and reached the desired confluency, aspirate the complete medium and wash once with PBS. Replace with serum-free medium and incubate for 16-24 hours. This step is crucial to reduce basal levels of p-Smad2.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0, 1, 10, 100, 1000 nM). Add the diluted this compound or vehicle (DMSO) to the cells and incubate for 1-2 hours at 37°C.
-
TGF-β Stimulation: Prepare a working solution of TGF-β1 in serum-free medium. A final concentration of 1-10 ng/mL is typically effective.[2] Add the TGF-β1 solution to the wells (except for the unstimulated control) and incubate for 30-60 minutes at 37°C.[2]
-
Preparation for Staining: After incubation, aspirate the medium and proceed immediately to the fixation step in Protocol 2.
Protocol 2: Immunofluorescence Staining of p-Smad2
This protocol provides a detailed procedure for the immunofluorescent detection of p-Smad2 in fixed cells.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.05% Tween-20)
-
Primary Antibody: Rabbit anti-phospho-Smad2 (Ser465/467) antibody (diluted in blocking buffer)[5]
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594) (diluted in blocking buffer)
-
DAPI (4',6-diamidino-2-phenylindole) solution for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Gently wash the cells once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[6]
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature. This step is necessary to allow the antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Aspirate the blocking buffer and add the diluted anti-p-Smad2 primary antibody. Incubate overnight at 4°C in a humidified chamber. The optimal antibody concentration should be determined empirically, but a starting dilution of 1:200 to 1:500 is common.[5][7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Add the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining and Mounting: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei. Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. If using an imaging plate, add mounting medium or PBS to the wells.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. For quantitative analysis, capture images of multiple fields for each condition using consistent acquisition settings (e.g., exposure time, gain). The nuclear fluorescence intensity of p-Smad2 can be quantified using image analysis software.
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear and concise table to facilitate comparison between different treatment conditions. The data should be presented as the mean nuclear p-Smad2 fluorescence intensity, normalized to the TGF-β stimulated control, with standard deviations.
| Treatment Condition | This compound Conc. (nM) | Mean Nuclear p-Smad2 Fluorescence Intensity (Normalized) | Standard Deviation | % Inhibition of p-Smad2 |
| Untreated (Basal) | 0 | 0.12 | 0.03 | N/A |
| TGF-β Stimulated | 0 | 1.00 | 0.15 | 0% |
| TGF-β + this compound | 1 | 0.78 | 0.11 | 22% |
| TGF-β + this compound | 10 | 0.45 | 0.09 | 55% |
| TGF-β + this compound | 100 | 0.18 | 0.05 | 82% |
| TGF-β + this compound | 1000 | 0.11 | 0.04 | 89% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific reagents used. The IC50 for similar ALK5 inhibitors like Vactosertib has been reported to be in the range of 85-118 nM.[6][7]
Troubleshooting
-
High Background Staining:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure thorough washing steps.
-
-
Weak or No Signal:
-
Confirm TGF-β stimulation is effective by including a positive control.
-
Check the activity of the primary antibody.
-
Ensure proper permeabilization.
-
Protect fluorophores from photobleaching.
-
-
Inconsistent Results:
-
Maintain consistent cell density and confluency.
-
Ensure accurate and consistent timing for all incubation steps.
-
Use fresh solutions and reagents.
-
By following these detailed protocols and guidelines, researchers can effectively utilize immunofluorescence to investigate the inhibitory effects of this compound on the TGF-β signaling pathway, providing valuable insights for drug development and related scientific research.
References
- 1. TGF-(beta) type I receptor/ALK-5 and Smad proteins mediate epithelial to mesenchymal transdifferentiation in NMuMG breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of ALK5/SMAD2/3 signaling in the regulation of NOX expression in cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGFβ-stimulated Smad1/5 phosphorylation requires the ALK5 L45 loop and mediates the pro-migratory TGFβ switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-SMAD2 (Ser465, Ser467) Polyclonal Antibody (44-244G) [thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
optimizing Alk5-IN-31 treatment duration for maximal inhibition
Welcome to the technical support center for Alk5-IN-31. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize the treatment duration of this compound for maximal inhibition of the TGF-β signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-β (TGF-β) type I receptor.[1][2] TGF-β signaling is initiated when a TGF-β ligand binds to the type II receptor, which then recruits and phosphorylates the ALK5 receptor.[1][2][3] Activated ALK5 subsequently phosphorylates the downstream signaling proteins Smad2 and Smad3.[1][2][3] These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in processes like cell growth, differentiation, and fibrosis.[1][2][3] this compound works by selectively blocking the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2 and Smad3 and inhibiting the entire downstream signaling cascade.[1]
Q2: What is the primary readout for measuring this compound efficacy?
Q3: How long should I treat my cells with this compound to see maximal inhibition?
The optimal treatment duration depends on the experimental endpoint.
-
For maximal inhibition of Smad2/3 phosphorylation: Inhibition is typically rapid, with significant effects observed as early as 30 minutes to 2 hours after treatment.[6][7] A time-course experiment is recommended to determine the peak inhibition in your specific cell type.
-
For observing changes in downstream gene or protein expression: Longer incubation times, typically ranging from 24 to 72 hours, are often necessary to observe significant changes in the expression of TGF-β target genes and proteins.[8][9]
-
For assessing phenotypic changes: Cellular processes like epithelial-to-mesenchymal transition (EMT) or changes in cell proliferation may require continuous treatment for several days.[10]
It is important to note that prolonged treatment (e.g., 24 hours or longer) can sometimes lead to diminished signals for phospho-Smad2 and phospho-Smad3 due to the induction of inhibitory Smads like Smad7.[6]
Q4: What concentration of this compound should I use?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is highly recommended to perform a dose-response experiment to determine the IC50 (the concentration that gives 50% of the maximal inhibitory effect) in your system. A typical starting point for many ALK5 inhibitors is in the range of 10 nM to 10 µM.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of p-Smad2/3 observed. | 1. Inactive Compound: The this compound may have degraded. 2. Insufficient Treatment Time: The incubation time may be too short. 3. Incorrect Concentration: The concentration of the inhibitor may be too low. 4. Cell Line Insensitivity: The cell line may not be responsive to TGF-β or the inhibitor. 5. Suboptimal TGF-β Stimulation: The concentration or activity of the TGF-β ligand may be insufficient. | 1. Compound Integrity: Ensure proper storage of this compound (typically at -20°C or -80°C). Use a fresh aliquot. 2. Time-Course Experiment: Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal incubation time. 3. Dose-Response Curve: Titrate the concentration of this compound to determine the optimal working concentration for your cell line. 4. Positive Control: Confirm that your cell line responds to TGF-β by observing robust Smad2/3 phosphorylation in the absence of the inhibitor. 5. TGF-β Activity: Use a fresh, validated batch of TGF-β ligand and optimize its concentration. |
| High background in Western blot for p-Smad2/3. | 1. Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. 2. Insufficient Washing: Inadequate washing steps can lead to high background. 3. Blocking Inefficiency: The blocking buffer may not be optimal. | 1. Antibody Titration: Optimize the dilution of your primary and secondary antibodies. 2. Washing Protocol: Increase the number and duration of wash steps. 3. Blocking Optimization: Try different blocking agents (e.g., 5% BSA or 5% non-fat dry milk in TBST). |
| Inconsistent results between experiments. | 1. Cell Passage Number: High passage numbers can lead to altered cell behavior and signaling responses. 2. Cell Density: Variations in cell confluency can affect TGF-β signaling. 3. Reagent Variability: Inconsistent concentrations or quality of reagents (e.g., this compound, TGF-β). | 1. Consistent Cell Culture: Use cells within a defined low passage number range. 2. Standardized Seeding: Seed cells at a consistent density for all experiments. 3. Reagent Quality Control: Use fresh, validated reagents and prepare stock solutions carefully. |
Data Presentation
Table 1: Representative Time-Course of Smad2 Phosphorylation Inhibition by an ALK5 Inhibitor
This table summarizes representative data on the kinetics of p-Smad2 inhibition following treatment with a generic ALK5 inhibitor. This data is intended to serve as a guideline for designing your own time-course experiments.
| Treatment Duration | p-Smad2 Levels (% of TGF-β stimulated control) |
| 0 min (TGF-β only) | 100% |
| 15 min | 45% |
| 30 min | 20% |
| 1 hour | 15% |
| 2 hours | 12% |
| 4 hours | 18% |
| 8 hours | 25% |
| 24 hours | 40% (potential for signal recovery) |
Experimental Protocols
Protocol: Time-Course Analysis of p-Smad2 Inhibition by Western Blot
This protocol outlines a typical experiment to determine the optimal treatment duration of this compound for the inhibition of TGF-β-induced Smad2 phosphorylation.
1. Cell Culture and Serum Starvation:
-
Plate cells (e.g., HeLa, HaCaT, or your cell line of interest) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours in a serum-free medium prior to treatment. This reduces basal signaling activity.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the serum-starved cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). Include a vehicle control (DMSO only).
3. TGF-β Stimulation:
-
Following the pre-treatment with this compound, stimulate the cells with TGF-β1 (typically 5-10 ng/mL) for 30 minutes. Include a negative control of unstimulated cells.
4. Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6] It is crucial to include serine/threonine phosphatase inhibitors like sodium pyrophosphate and beta-glycerophosphate to preserve the phosphorylation of Smad2.[6]
-
Scrape the cells and collect the lysate.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[6]
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
5. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
6. Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE (typically an 8-10% gel).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-Smad2 (Ser465/467) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Smad2 or a housekeeping protein like GAPDH.
Visualizations
Caption: TGF-β signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK5-dependent TGF-β signaling is a major determinant of late stage adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. ALK-5 Mediates Endogenous and TGF-β1–Induced Expression of Connective Tissue Growth Factor in Embryonic Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Retinoic Acid and MAPK Inhibitors on Phosphorylation of Smad2/3 Induced by Transforming Growth Factor β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Alk5-IN-31 Inhibition of TGF-β Signaling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Alk5-IN-31 not inhibiting TGF-β signaling in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1] It functions by blocking the kinase activity of ALK5, which is essential for initiating the intracellular signaling cascade upon TGF-β ligand binding.[1] Specifically, this compound prevents the phosphorylation of downstream effector proteins SMAD2 and SMAD3, thereby inhibiting the transcription of TGF-β target genes.[1]
Q2: What is the reported potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of ≤10 nM for ALK5.[2] This indicates that it is a potent inhibitor of its target.
Q3: In what solvents is this compound soluble?
Troubleshooting Guide: Why is this compound not inhibiting TGF-β signaling in my assay?
Here are several potential reasons, categorized for systematic troubleshooting, why this compound may not be effective in your experimental setup.
Category 1: Inhibitor Preparation and Handling
Issue: Incorrect inhibitor concentration.
-
Troubleshooting Steps:
-
Verify Stock Concentration: Double-check the initial weighing and calculation of your this compound stock solution.
-
Serial Dilutions: Ensure that serial dilutions are prepared accurately. It is advisable to prepare fresh dilutions for each experiment.
-
Dose-Response Experiment: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell type and assay conditions. It is recommended to use a concentration that is 5 to 10 times higher than the known IC50 or Ki value to ensure complete inhibition.[4]
-
Issue: Inhibitor degradation.
-
Troubleshooting Steps:
-
Proper Storage: Ensure that the solid compound and stock solutions are stored according to the manufacturer's recommendations, typically at -20°C or -80°C and protected from light.[5]
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to minimize repeated freeze-thaw cycles, which can degrade the compound.
-
Fresh Preparations: If in doubt, use a fresh vial of the inhibitor or prepare a new stock solution.
-
Issue: Inhibitor precipitation.
-
Troubleshooting Steps:
-
Solubility in Media: Although the stock solution is in DMSO, the final concentration of DMSO in your cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts and cytotoxicity.[4] Some inhibitors may precipitate when diluted into aqueous solutions like PBS or cell culture media.[3]
-
Visual Inspection: Before adding the inhibitor to your cells, visually inspect the diluted solution for any signs of precipitation.
-
Intermediate Dilution: Consider making an intermediate dilution of the stock in a serum-free medium before the final dilution in your complete medium.
-
Category 2: Experimental Setup and Assay Conditions
Issue: Cell type and receptor expression.
-
Troubleshooting Steps:
-
Target Expression: Confirm that your cell line expresses sufficient levels of the ALK5 receptor. You can verify this through techniques like Western blotting, qPCR, or flow cytometry.
-
Cellular Context: The response to TGF-β and its inhibitors can be highly cell-type-specific.[6] What works in one cell line may not be directly transferable to another.
-
Issue: TGF-β ligand activity and concentration.
-
Troubleshooting Steps:
-
Ligand Bioactivity: Ensure that the recombinant TGF-β ligand you are using is bioactive. It is advisable to test its activity in a well-characterized, responsive cell line.
-
Optimal Ligand Concentration: The concentration of TGF-β used for stimulation is critical. Too high a concentration may overcome the inhibitory effect of this compound. Perform a dose-response experiment with your TGF-β ligand to determine the EC50 (the concentration that elicits a half-maximal response) and use a concentration at or near this value for your inhibition assays.
-
Endogenous TGF-β: Some cell types secrete their own TGF-β, which can activate the signaling pathway in an autocrine or paracrine manner. This can sometimes mask the effect of an inhibitor on exogenously added ligand. Consider using a neutralizing antibody against TGF-β as a control.
-
Issue: Assay readout and timing.
-
Troubleshooting Steps:
-
Timing of Treatment: The kinetics of TGF-β signaling and its inhibition can vary. Optimize the pre-incubation time with this compound before adding the TGF-β ligand, as well as the duration of TGF-β stimulation before harvesting your cells for analysis. A typical pre-incubation time with the inhibitor is 30-60 minutes.
Category 3: Data Interpretation and Potential Confounding Factors
Issue: Off-target effects.
-
Troubleshooting Steps:
-
Specificity: While this compound is described as a selective inhibitor, it is important to consider potential off-target effects, especially at higher concentrations.[4]
-
Control Inhibitors: Include other well-characterized ALK5 inhibitors (e.g., SB431542, RepSox) as positive controls in your experiments to confirm that the lack of inhibition is specific to this compound in your hands.
-
Phenotypic vs. Pathway-Specific Readouts: If you are observing a lack of effect on a complex cellular phenotype (e.g., cell migration, proliferation), it is crucial to also measure a direct, pathway-specific readout (like pSMAD2/3) to confirm that the inhibitor is indeed failing to block the initial signaling event.
-
Issue: Non-canonical TGF-β signaling.
-
Troubleshooting Steps:
-
SMAD-Independent Pathways: TGF-β can also signal through non-canonical, SMAD-independent pathways, such as the MAPK/ERK, PI3K/Akt, and Rho GTPase pathways.[7] this compound, by targeting ALK5, is expected to inhibit both canonical and non-canonical pathways that are dependent on ALK5 kinase activity. However, if your assay is measuring a downstream event that is primarily driven by a non-canonical pathway that is not ALK5-dependent in your cell type, you may not observe inhibition.
-
Pathway-Specific Inhibitors: Use inhibitors of other signaling pathways as controls to dissect the involvement of canonical versus non-canonical TGF-β signaling in your observed phenotype.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other commonly used ALK5 inhibitors.
| Inhibitor | Target | IC50 | Notes |
| This compound | ALK5 | ≤10 nM[2] | Selective inhibitor of TGF-β-induced SMAD signaling. |
| ALK5 Inhibitor II (RepSox) | ALK5 | 23 nM (binding), 4 nM (autophosphorylation), 18 nM (cellular assay)[8] | Cell-permeable, selective, and ATP-competitive. |
| SB431542 | ALK4, ALK5, ALK7 | 94 nM (ALK5) | Commonly used ALK5 inhibitor. |
| GW788388 | ALK5 | 18 nM | Potent and selective ALK5 inhibitor. |
| Galunisertib (LY2157299) | TβRI (ALK5) | 56 nM | Potent TβRI inhibitor. |
Experimental Protocols
General Protocol for a TGF-β Inhibition Assay using Western Blot for pSMAD2/3
-
Cell Seeding: Plate your cells of interest in a suitable culture vessel (e.g., 6-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): Depending on the cell type and basal signaling activity, you may need to serum-starve the cells for 4-24 hours prior to treatment to reduce background signaling.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (or a vehicle control, e.g., 0.1% DMSO) for 30-60 minutes.
-
TGF-β Stimulation: Add recombinant human TGF-β1 to the culture medium at a pre-determined optimal concentration (e.g., 1-10 ng/mL).
-
Incubation: Incubate the cells for the desired time period to observe the peak pSMAD2/3 response (typically 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the pSMAD2/3 signal to the total SMAD2/3 signal and the loading control.
Visualizations
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Use Inhibitors [sigmaaldrich.com]
- 5. medkoo.com [medkoo.com]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creating decision tree based troubleshooting documentation? - Server Fault [serverfault.com]
dealing with cellular toxicity of Alk5-IN-31 at high concentrations
Technical Support Center: Alk5-IN-31
Disclaimer: this compound is a hypothetical compound name. This guide is based on established principles for troubleshooting cellular toxicity with small molecule kinase inhibitors targeting ALK5 (TGF-β type I receptor). The protocols and data presented are illustrative examples.
Troubleshooting Guides
This section provides solutions to specific problems researchers may encounter when using this compound at high concentrations.
Issue 1: Unexpectedly high levels of cell death at concentrations where the compound should be selective.
-
Question: My cell viability assays show significant toxicity at a concentration I expected to be selective for Alk5. How can I determine if this is on-target or off-target toxicity?
Answer: At high concentrations, the selectivity of a kinase inhibitor can decrease, leading to off-target effects and subsequent cytotoxicity.[1][2] It's also possible that the observed cell death is a result of potent on-target inhibition of a critical signaling pathway. To dissect these possibilities, consider the following:
-
Perform a Dose-Response Cytotoxicity Assay: A steep dose-response curve may suggest a specific, potent target, while a shallow curve can indicate multiple off-target effects.
-
Use a Structurally Unrelated Alk5 Inhibitor: If a different Alk5 inhibitor with a distinct chemical scaffold produces a similar cytotoxic phenotype, it is more likely an on-target effect.[3][4]
-
Rescue Experiment: If possible, introduce a constitutively active downstream effector of Alk5 (e.g., a phosphomimetic Smad2/3) to see if it rescues the cells from inhibitor-induced death.
-
Kinase Profiling: Use a broad kinase panel to screen this compound at the problematic concentration to identify potential off-target kinases.
-
Issue 2: Precipitate formation in the cell culture medium after adding the inhibitor.
-
Question: I observed a precipitate in my culture wells after adding my high-concentration this compound stock. How can I resolve this solubility issue?
Answer: Poor aqueous solubility is a common problem with small molecule inhibitors.[5][6] Precipitates can cause direct physical stress to cells and lead to inaccurate effective concentrations.
-
Check Final DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a level well-tolerated by your cells (typically ≤ 0.5%).[7]
-
Pre-warm the Medium: Before adding the inhibitor stock, warm the cell culture medium to 37°C.
-
Serial Dilutions: Prepare intermediate dilutions of the inhibitor in pre-warmed medium rather than adding a highly concentrated stock directly to the final culture volume.
-
Test Alternative Solvents: While DMSO is common, other solvents or excipients might be more suitable, but their toxicity must be evaluated first.[8]
-
Sonication: Briefly sonicating the diluted inhibitor in the medium before adding it to the cells can sometimes help dissolve small aggregates.
-
Issue 3: Inconsistent results and high variability between replicate wells.
-
Question: My cell viability data is highly variable across replicates treated with high concentrations of this compound. What could be causing this?
Answer: High variability can stem from several factors, often exacerbated at high inhibitor concentrations.
-
Incomplete Solubilization: If the inhibitor is not fully dissolved, different wells may receive different effective concentrations. Ensure complete dissolution in the stock solution and proper mixing when diluting into the medium.[7]
-
Inhibitor Instability: The compound may be unstable in the culture medium over the course of the experiment. Assess the stability of this compound in your medium over time using methods like HPLC.[9]
-
Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells for experiments or fill them with sterile PBS to maintain humidity.
-
Cell Seeding Density: Ensure a uniform cell number is seeded across all wells, as initial cell density can significantly impact the outcome of cytotoxicity assays.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Alk5 inhibitors?
A1: Alk5, also known as TGF-β type I receptor (TβRI), is a serine/threonine kinase.[11][12] Upon binding of TGF-β, the type II receptor (TβRII) phosphorylates and activates Alk5.[11][13] Activated Alk5 then phosphorylates the downstream signaling proteins Smad2 and Smad3, which form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in processes like cell differentiation, apoptosis, and fibrosis.[11][12] Alk5 inhibitors typically work by blocking the ATP-binding site of the kinase, preventing the phosphorylation of Smad2/3 and thereby inhibiting the signaling cascade.[12]
Q2: How can I determine if the observed cytotoxicity is due to apoptosis or necrosis?
A2: To distinguish between apoptosis and necrosis, you can use several assays:
-
Caspase Activity Assays: Measure the activity of executioner caspases (caspase-3 and -7), which are key mediators of apoptosis. A luminescent assay like the Caspase-Glo® 3/7 assay can be used for this purpose.[14][15][16]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can differentiate between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity, a hallmark of necrosis.
Q3: What are the potential off-target pathways that could be affected by an Alk5 inhibitor at high concentrations?
A3: While specific off-targets depend on the chemical structure of the inhibitor, kinases with similar ATP-binding pockets are common culprits. These can include other members of the TGF-β receptor family (e.g., ALK1, ALK2, ALK4) or other serine/threonine kinases.[17] Unintended inhibition of kinases involved in cell cycle control (e.g., CDKs) or survival pathways (e.g., PI3K/Akt) could lead to significant toxicity.[1] A comprehensive kinase screen is the most definitive way to identify specific off-targets.
Q4: Can serum in the culture medium affect the potency of this compound?
A4: Yes, serum proteins can bind to small molecules, reducing their free concentration and thus their effective potency.[9][18] If you observe a significant drop in potency in the presence of serum compared to serum-free conditions, this may be occurring. It is crucial to perform dose-response experiments under the same serum conditions that will be used for subsequent experiments to ensure the concentrations used are relevant.[18]
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is used to determine the concentration of this compound that reduces cell viability by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[19]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10][20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the crystals.[21]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[inhibitor concentration] to determine the IC50 value.
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Detection)
This protocol measures the activity of key executioner caspases to quantify apoptosis.
-
Experiment Setup: Seed and treat cells with various concentrations of this compound in a white-walled 96-well plate as described in the cytotoxicity protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[14][15][16]
-
Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15][16]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and then incubate at room temperature for 1 to 3 hours, protected from light.[15]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Increased luminescence relative to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.
Data Presentation
Table 1: Cytotoxicity of this compound in A549 and HepG2 Cells
| Concentration | A549 Cell Viability (%) | HepG2 Cell Viability (%) |
| Vehicle (0.1% DMSO) | 100 ± 4.5 | 100 ± 5.1 |
| 1 µM | 98 ± 3.9 | 95 ± 4.8 |
| 5 µM | 85 ± 5.2 | 78 ± 6.3 |
| 10 µM | 52 ± 6.1 | 45 ± 5.9 |
| 25 µM | 21 ± 4.3 | 15 ± 3.8 |
| 50 µM | 8 ± 2.1 | 5 ± 1.9 |
| IC50 Value | 10.2 µM | 8.9 µM |
Data are presented as mean ± standard deviation (n=3).
Table 2: Apoptosis Induction by this compound in A549 Cells
| Concentration | Caspase-3/7 Activity (RLU) | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | 15,340 ± 1,280 | 1.0 |
| 5 µM | 29,880 ± 2,150 | 1.9 |
| 10 µM | 85,900 ± 6,700 | 5.6 |
| 25 µM | 152,100 ± 11,300 | 9.9 |
RLU = Relative Luminescence Units. Data are presented as mean ± standard deviation (n=3).
Visualizations
Caption: Simplified TGF-β/ALK5 signaling pathway showing the mechanism of inhibition by this compound.
Caption: Experimental workflow for determining the IC50 value of this compound using an MTT assay.
Caption: Troubleshooting decision tree for diagnosing the cause of high cellular toxicity.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. mdpi.com [mdpi.com]
- 12. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. ulab360.com [ulab360.com]
- 16. promega.com [promega.com]
- 17. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Cell viability assay [bio-protocol.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to confirm Alk5-IN-31 is active in my experimental setup
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and experimental protocols to confirm the activity of Alk5-IN-31, an inhibitor of the TGF-β type I receptor (ALK5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF-β) type I receptor (TβRI).[1][2] In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to its type II receptor (TβRII) induces the recruitment and phosphorylation of ALK5.[3][4][5] The activated ALK5 kinase then phosphorylates the key downstream effector proteins, SMAD2 and SMAD3.[2][3][4][5][6][7] Phosphorylated SMAD2/3 (p-SMAD2/3) forms a complex with SMAD4, which translocates into the nucleus to regulate the transcription of numerous target genes.[4][6][8][9][10] this compound exerts its effect by binding to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the entire downstream signaling cascade.[2][11][12]
Q2: How can I confirm that this compound is active in my experimental setup?
The most direct way to confirm the inhibitor's activity is to measure its effect on the immediate downstream target of ALK5. This involves stimulating your cells with a TGF-β ligand and observing whether pre-treatment with this compound can block the expected signaling events. The three most common methods are:
-
Western Blot for Phospho-SMAD2/3: Assess the phosphorylation status of SMAD2 and SMAD3. A successful inhibition will result in a significant decrease in the levels of phosphorylated SMAD2/3.[11]
-
TGF-β/SMAD Reporter Assay: Utilize a luciferase or fluorescent reporter construct driven by SMAD-binding elements (SBEs).[10] Inhibition of ALK5 will prevent the TGF-β-induced reporter activity.[7]
-
Quantitative PCR (qPCR) for Target Genes: Measure the mRNA expression of genes known to be upregulated by TGF-β signaling. An active inhibitor will suppress this upregulation.[13]
Diagram 1: Canonical TGF-β/ALK5 Signaling Pathway
References
- 1. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ALK5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. embopress.org [embopress.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
best practices for storing and handling Alk5-IN-31
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Alk5-IN-31, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound Ex-08) is a selective inhibitor of the Activin-like kinase 5 (ALK5), also known as the Transforming Growth Factor-β (TGF-β) type I receptor.[1] It functions by inhibiting the TGF-β-induced SMAD signaling pathway.[1] This pathway is crucial in various cellular processes, and its inhibition has potential applications in studying and treating proliferative diseases like cancer and fibrotic diseases.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. For other similar ALK5 inhibitors, the powdered form should be stored at 4°C or lower, protected from light.[2] For long-term storage of stock solutions, it is recommended to store them in aliquots at -20°C or -80°C.[2][3][4] Avoid repeated freeze-thaw cycles.[3][4]
Q3: How should I reconstitute this compound?
This compound is typically reconstituted in dimethyl sulfoxide (DMSO).[2] For a similar ALK5 inhibitor, to create a 10 mM stock solution, 348 µL of DMSO is added to 1 mg of the compound.[2] If you observe any precipitate, the solution can be warmed to 37°C for 2 to 5 minutes to aid dissolution.[2]
Q4: What is the stability of this compound in solution?
Storage and Handling Data
| Parameter | Recommendation | Citation |
| Form | Powder | [2] |
| Storage Temperature (Powder) | ≤ 4°C, protected from light | [2] |
| Reconstitution Solvent | DMSO | [2] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | [2][3][4] |
| Stock Solution Stability | -20°C for 1 month; -80°C for 6 months | [4][5] |
| Working Solution | Prepare fresh for each experiment | [3] |
| Freeze-Thaw Cycles | Avoid repeated cycles | [3][4] |
Troubleshooting Guide
Issue 1: Precipitate formation in the stock solution or cell culture medium.
-
Possible Cause: The compound's solubility limit has been exceeded, or the temperature of the medium is too low.
-
Solution:
-
Warm the stock solution to 37°C for a few minutes to help dissolve any precipitate.[2]
-
Ensure your cell culture medium is pre-warmed before adding the reconstituted compound.[2]
-
Consider making a more dilute stock solution.
-
The maximum tolerance of most cells to DMSO is less than 0.5%.[2] Ensure the final concentration of DMSO in your culture medium is not affecting cell viability or compound solubility.
-
Issue 2: Inconsistent or no observable effect of the inhibitor in a cell-based assay.
-
Possible Cause:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles may have degraded the inhibitor.
-
Incorrect Concentration: The concentration used may be too low to elicit a response.
-
Cellular Resistance: The cell line may have inherent or acquired resistance to the inhibitor.
-
-
Solution:
-
Use a fresh aliquot of the stock solution or prepare a new stock solution from the powder.
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Verify the activity of your inhibitor by performing a positive control experiment, such as a Western blot for phosphorylated Smad2/3, a downstream target of ALK5.
-
Issue 3: High levels of cell death or toxicity observed.
-
Possible Cause:
-
High Inhibitor Concentration: The concentration of this compound may be too high for the specific cell line.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be toxic to the cells.
-
-
Solution:
-
Perform a dose-response experiment to determine the IC50 value for your cell line and use a concentration range appropriate for your experimental goals.
-
Ensure the final concentration of DMSO in the culture medium is below the toxic level for your cells (typically <0.5%).[2]
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to assess the effect of the solvent alone.
-
Experimental Protocols
Protocol: Inhibition of TGF-β-induced Smad2/3 Phosphorylation in Cell Culture
This protocol outlines a general procedure to assess the inhibitory activity of this compound on the TGF-β signaling pathway.
-
Cell Seeding:
-
Seed your target cells in a suitable culture plate (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Serum Starvation (Optional):
-
To reduce basal signaling, you may replace the growth medium with a low-serum or serum-free medium for 4-24 hours prior to treatment.
-
-
Inhibitor Treatment:
-
Prepare a fresh working solution of this compound in pre-warmed cell culture medium from your stock solution.
-
Prepare a range of concentrations to determine the optimal inhibitory concentration (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Include a vehicle control (medium with DMSO at the same final concentration as the highest inhibitor concentration).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
TGF-β Stimulation:
-
Prepare a working solution of recombinant human TGF-β1 (typically 1-10 ng/mL) in cell culture medium.
-
Add the TGF-β1 to the wells, except for the unstimulated control wells.
-
Incubate for the desired time (e.g., 30-60 minutes for phosphorylation events).
-
-
Cell Lysis and Protein Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of Smad2 and/or Smad3 by Western blotting using antibodies specific for phospho-Smad2/3 and total Smad2/3.
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Overcoming Resistance to Alk5-IN-31 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address resistance to Alk5-IN-31, a selective ALK5 inhibitor. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5). It has an in-vitro IC50 value of ≤10 nM.[1] this compound functions by blocking the kinase activity of ALK5, thereby inhibiting the TGF-β-induced phosphorylation of SMAD2 and SMAD3, key downstream mediators of the canonical TGF-β signaling pathway. This pathway is often implicated in tumor progression, immune evasion, and the development of drug resistance.
Q2: My cancer cell line has developed resistance to this compound. What are the potential mechanisms?
Resistance to ALK5 inhibitors like this compound can arise through several mechanisms. While specific data for this compound is limited, research on other ALK5 inhibitors and the broader class of TGF-β inhibitors points to two primary mechanisms:
-
Epithelial-to-Mesenchymal Transition (EMT): Prolonged exposure to TGF-β or its inhibitors can induce a stable EMT phenotype in cancer cells.[2] This transition is characterized by a loss of epithelial characteristics and a gain of mesenchymal features, leading to increased motility, invasiveness, and broad resistance to various cancer therapies.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can overcome the inhibition of the TGF-β pathway by activating alternative pro-survival signaling cascades. Common bypass pathways include the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.[3] Activation of these pathways can be independent of TGF-β signaling and can sustain cell proliferation and survival in the presence of an ALK5 inhibitor.
Q3: How can I confirm if my resistant cell line has undergone Epithelial-to-Mesenchymal Transition (EMT)?
You can assess for EMT through a combination of morphological observation and molecular analysis.
-
Morphological Changes: Observe the cells under a microscope. Epithelial cells typically grow in cobblestone-like clusters, while mesenchymal cells exhibit a more elongated, spindle-like morphology and grow more scattered.
-
Molecular Markers: Use Western blotting or quantitative PCR (qPCR) to analyze the expression of key EMT markers.
-
Downregulation of epithelial markers: E-cadherin, Claudins, Occludins.
-
Upregulation of mesenchymal markers: N-cadherin, Vimentin, Fibronectin, and transcription factors like Snail, Slug, ZEB1, and Twist.
-
A detailed protocol for assessing EMT is provided in the Experimental Protocols section.
Q4: What strategies can I employ to overcome resistance to this compound?
The most effective strategy to overcome resistance to ALK5 inhibitors is typically combination therapy. Based on the likely resistance mechanisms, consider the following combinations:
-
Combination with mTOR Inhibitors: If resistance is mediated by the activation of the PI3K/AKT/mTOR pathway, combining this compound with an mTOR inhibitor (e.g., rapamycin or a bitopic mTOR inhibitor) can be effective. This dual blockade can inhibit both the TGF-β pathway and the key survival signaling mediated by mTOR.[2]
-
Combination with MEK/ERK Inhibitors: If the MAPK/ERK pathway is activated as a bypass mechanism, co-treatment with a MEK inhibitor (e.g., trametinib) can restore sensitivity to the ALK5 inhibitor.
-
Combination with Immune Checkpoint Inhibitors: TGF-β signaling is known to create an immunosuppressive tumor microenvironment. Combining an ALK5 inhibitor with an anti-PD-1 or anti-PD-L1 antibody can enhance anti-tumor immunity and overcome resistance, particularly in in-vivo models.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Decreased sensitivity to this compound (Increased IC50) | 1. Development of a resistant subpopulation. 2. Induction of EMT. 3. Activation of bypass signaling pathways. | 1. Perform a cell viability assay to confirm the shift in IC50. 2. Analyze for EMT markers (see protocol below). 3. Perform Western blot analysis for phosphorylated (activated) forms of key proteins in bypass pathways (p-AKT, p-ERK). 4. Test combination therapies with mTOR or MEK inhibitors. |
| No inhibition of p-SMAD2/3 despite this compound treatment | 1. Incorrect concentration of this compound. 2. Degradation of the inhibitor. 3. Alteration in the ALK5 receptor. | 1. Verify the concentration and integrity of your this compound stock. 2. Perform a dose-response experiment to determine the optimal concentration for p-SMAD2/3 inhibition. 3. Sequence the ALK5 gene in your resistant cells to check for mutations in the drug-binding site. A known resistance-conferring mutation in a similar kinase is the S280T mutation for the inhibitor SB431542.[4] |
| Resistant cells show increased migration and invasion | Induction of an EMT phenotype. | 1. Confirm EMT by analyzing molecular markers. 2. Perform a wound-healing or transwell migration assay to quantify the migratory and invasive potential. 3. Test the effect of EMT-reverting agents or combination therapies on cell migration. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on ALK5 inhibitors and resistance mechanisms. Note that specific data for this compound is limited, and much of the data is from related ALK5 inhibitors.
Table 1: In Vitro Potency of Various ALK5 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell-free/Cell-based | Reference |
| This compound | ALK5 | ≤10 | Not Specified | [1] |
| SB431542 | ALK5 | 94 | Cell-free | [5] |
| GW6604 | ALK5 autophosphorylation | 140 | Cell-free | [6] |
| GW6604 | TGF-β-induced PAI-1 transcription | 500 | Cell-based | [6] |
| Galunisertib (LY2157299) | TβRI | 56 | Cell-free | [5] |
| SKI2162 | ALK5 | 94 | Cell-free | [7] |
Table 2: Effect of Combination Therapy on Resistant Cancer Cells
| Cell Line | Primary Treatment | Resistance Mechanism | Combination Therapy | Observed Effect | Reference |
| PC-9, HCC-827 (Lung Adenocarcinoma) | Gefitinib (EGFR inhibitor) | TGF-β/FGF-2 induced EMT | Gefitinib + PP242 (mTOR inhibitor) or Metformin | Partial restoration of gefitinib sensitivity. | [8] |
| HMLER (Mammary Epithelial) | Doxorubicin, Cisplatin, Cyclophosphamide | Prolonged TGF-β induced stable EMT | Bitopic mTOR inhibitor | Reversal of drug resistance. | [2] |
| SK-Sora, HepG2, Hep3B (Hepatocellular Carcinoma) | Sorafenib | Acquired Resistance | Galunisertib (ALK5 inhibitor) + Sorafenib | Dose-dependent potentiation of sorafenib's effect. | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Canonical TGF-β/ALK5 Signaling Pathway and the Action of this compound.
Primary Mechanisms of Resistance to this compound.
Troubleshooting Workflow for this compound Resistance.
Key Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is used to assess the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for EMT and Bypass Pathway Markers
This protocol is used to detect changes in protein expression associated with resistance.
Materials:
-
Resistant and parental cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
In Vitro Drug Combination Assay
This protocol helps to assess the synergistic, additive, or antagonistic effects of combining this compound with another inhibitor.
Materials:
-
96-well plates
-
Resistant cancer cell line
-
Complete cell culture medium
-
This compound and the second inhibitor (e.g., mTOR or MEK inhibitor)
-
MTT assay reagents (as above)
-
Synergy analysis software (e.g., CompuSyn)
Protocol:
-
Seed the resistant cells in 96-well plates as described for the cell viability assay.
-
Prepare serial dilutions of this compound and the second inhibitor, both alone and in a fixed-ratio combination.
-
Treat the cells with the single agents and the combinations for 72 hours.
-
Perform an MTT assay to determine the cell viability for each condition.
-
Analyze the data using software that can calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
References
- 1. Chronic TGF-β exposure drives stabilized EMT, tumor stemness, and cancer drug resistance with vulnerability to bitopic mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silibinin Overcomes EMT-Driven Lung Cancer Resistance to New-Generation ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Minimizing Variability in Experiments with Alk5-IN-31
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Alk5-IN-31, a selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the ALK5 kinase.[1] ALK5, also known as Transforming Growth Factor-β Receptor 1 (TGFβR1), is a serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway.[1] Upon binding of TGF-β ligands, the type II receptor (TβRII) phosphorylates and activates ALK5.[2][3] Activated ALK5 then phosphorylates the downstream signaling molecules SMAD2 and SMAD3.[1][2] this compound works by competitively binding to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3 and thereby inhibiting the canonical TGF-β signaling cascade.[1][4]
Q2: What are the common applications of this compound in research?
This compound and other ALK5 inhibitors are widely used to study the role of TGF-β signaling in various biological processes and diseases. Common research applications include:
-
Cancer Biology: Investigating the dual role of TGF-β in tumor suppression in early stages and tumor promotion and metastasis in later stages.[1][5]
-
Fibrosis Research: Studying the pro-fibrotic effects of TGF-β in various organs, including the liver, lungs, and kidneys, and evaluating the anti-fibrotic potential of ALK5 inhibition.[1][6]
-
Immunology: Exploring the immunomodulatory functions of TGF-β and the potential of ALK5 inhibitors in cancer immunotherapy.
-
Stem Cell Biology: Investigating the role of TGF-β signaling in stem cell differentiation and maintenance.
Q3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical for ensuring the consistency and reliability of your experiments.
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO). For example, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of 10 mM or higher.
-
Preparation: To prepare a stock solution, weigh the desired amount of this compound and dissolve it in the appropriate volume of high-purity DMSO.[7][8] Ensure the compound is fully dissolved by vortexing or gentle warming.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] When stored properly, stock solutions are typically stable for several months. Before use, thaw an aliquot at room temperature and gently mix before diluting to the final working concentration in your cell culture medium or assay buffer. It is recommended to prepare fresh dilutions for each experiment.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of TGF-β signaling (e.g., no change in pSMAD2/3 levels) | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of this compound and store them in small, single-use aliquots at -20°C or -80°C. |
| Incorrect Concentration: The concentration of this compound used may be too low to effectively inhibit ALK5 in your specific cell type or experimental setup. | Perform a dose-response experiment to determine the optimal concentration of this compound for your system. Refer to the IC50 values in the data tables below as a starting point. | |
| Cellular Context: The response to ALK5 inhibition can be cell-type specific. Some cell lines may have lower ALK5 expression or utilize non-canonical TGF-β signaling pathways that are not blocked by this compound. | Verify ALK5 expression in your cell line. Consider investigating non-canonical TGF-β signaling pathways (e.g., MAPK, PI3K/AKT) that may be active. | |
| High background or off-target effects | High Concentration: Using an excessively high concentration of this compound can lead to non-specific binding to other kinases. | Use the lowest effective concentration determined from your dose-response experiments. Refer to kinase selectivity data if available. |
| DMSO Toxicity: High concentrations of the solvent (DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Variability between experiments | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses to TGF-β and its inhibitors. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. Be mindful of serum components that may contain TGF-β. |
| Inconsistent Incubation Times: The timing of TGF-β stimulation and inhibitor treatment can significantly impact the results. | Standardize the pre-incubation time with this compound before adding TGF-β and the total duration of the treatment. | |
| Unexpected cellular responses (e.g., changes in proliferation or morphology unrelated to TGF-β inhibition) | Activation of Non-Canonical Pathways: Inhibition of the canonical SMAD pathway can sometimes lead to the activation of alternative, non-canonical signaling pathways.[2][3][9] | Investigate the activation of key non-canonical TGF-β signaling molecules such as ERK, JNK, and p38 MAP kinases. |
| Cell-Type Specific Effects: The functional consequences of TGF-β signaling are highly context-dependent. In some contexts, TGF-β can be a tumor suppressor, while in others, it promotes tumor progression.[1] | Thoroughly characterize the role of TGF-β signaling in your specific cell model before interpreting the effects of its inhibition. |
Quantitative Data
Table 1: In Vitro Potency of this compound and Other Common ALK5 Inhibitors
| Inhibitor | Target(s) | IC50 | Assay Type | Reference |
| This compound | ALK5 | ≤10 nM | Kinase Assay | MedChemExpress |
| Alk5-IN-34 | ALK5, ALK2 | ≤10 nM (ALK5), <100 nM (ALK2) | Kinase Assay | [10] |
| SB431542 | ALK5, ALK4, ALK7 | 94 nM (ALK5) | Cell-free Kinase Assay | Selleckchem |
| GW6604 | ALK5 | 140 nM | ALK5 Autophosphorylation | [11][12] |
| BI-4659 | ALK5 | 19 nM | Kinase Glow Assay | [13] |
| A-83-01 | ALK5, ALK4, ALK7 | 12 nM (ALK5), 45 nM (ALK4), 7.5 nM (ALK7) | Kinase Assay | Selleckchem |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-SMAD2/3
This protocol provides a general guideline for assessing the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Recombinant Human TGF-β1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Once cells are attached and have reached the desired confluency, you may replace the complete medium with serum-free or low-serum medium for 4-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in cell culture medium. Aspirate the medium from the cells and add the medium containing different concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the highest concentration used for the inhibitor. Incubate for 1-2 hours at 37°C.
-
TGF-β Stimulation: Add recombinant human TGF-β1 to the wells to a final concentration of 2-10 ng/mL. The optimal concentration may vary depending on the cell type.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. e. Wash the membrane three times with TBST for 10 minutes each. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST for 10 minutes each. h. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability/Proliferation Assay (MTT/MTS Assay)
This protocol can be used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.[14][15]
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[14][15]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and express the results as a percentage of the vehicle control.
Visualizations
Caption: Canonical and Non-Canonical TGF-β Signaling Pathways and the point of inhibition by this compound.
Caption: A typical experimental workflow for investigating the effects of this compound.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. opnme.com [opnme.com]
- 14. physiology.elte.hu [physiology.elte.hu]
- 15. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to the Efficacy of ALK5 Inhibitors: Alk5-IN-31 vs. SB431542
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5): Alk5-IN-31 and SB431542. This document is intended to assist researchers in making informed decisions for their specific experimental needs by presenting available quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction to ALK5 Inhibition
The TGF-β signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in various pathologies, such as cancer and fibrosis.[2][3] ALK5 is a key serine/threonine kinase receptor in this pathway, and its inhibition presents a promising therapeutic strategy.[2][3] Small molecule inhibitors like this compound and SB431542 are valuable tools for dissecting the roles of TGF-β signaling and for the development of novel therapeutics.
Mechanism of Action
Both this compound and SB431542 are ATP-competitive inhibitors of the ALK5 kinase.[3][4] They bind to the ATP-binding pocket of the ALK5 kinase domain, preventing the phosphorylation of its downstream targets, primarily the SMAD2 and SMAD3 proteins.[4] This blockade of SMAD phosphorylation inhibits the translocation of the SMAD complex to the nucleus, thereby preventing the transcription of TGF-β responsive genes.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and SB431542, focusing on their inhibitory potency against ALK5 and other related kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| This compound | ALK5 | ≤10 | Data from MedchemExpress.[5] |
| SB431542 | ALK5 | 94 | Potent inhibitor of ALK5.[4][5][6] |
| ALK4 | 140 | Also inhibits the closely related ALK4.[4][5] | |
| ALK7 | - | Known to inhibit ALK7, but specific IC50 values are less consistently reported.[6] |
Table 1: Inhibitory Potency (IC50) of this compound and SB431542
| Inhibitor | Kinase Selectivity Profile |
| This compound | Limited publicly available data on a broad kinase panel. Further experimental validation is recommended to fully characterize its selectivity. |
| SB431542 | High selectivity for ALK4, ALK5, and ALK7 over other kinases, including BMP receptors (ALK2, ALK3, ALK6) and MAP kinases (p38, JNK).[4][6] |
Table 2: Kinase Selectivity Profile
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data. Below are representative protocols for assays commonly used to characterize ALK5 inhibitors.
ALK5 Kinase Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of ALK5.
Objective: To determine the IC50 value of an inhibitor against purified ALK5 kinase.
Materials:
-
Recombinant human ALK5 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]
-
ATP (radiolabeled [γ-³³P]ATP or for non-radioactive methods, unlabeled ATP)
-
Substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)
-
Test inhibitors (this compound, SB431542) at various concentrations
-
96-well plates
-
Phosphorimager or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and recombinant ALK5 enzyme in each well of a 96-well plate.
-
Add serial dilutions of the test inhibitors to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done using a phosphorimager. For non-radioactive assays, methods like fluorescence polarization or luminescence can be used.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Cellular Assay: Inhibition of TGF-β-induced SMAD Phosphorylation
This assay assesses the ability of an inhibitor to block the TGF-β signaling pathway within a cellular context.
Objective: To measure the inhibition of TGF-β-induced SMAD2/3 phosphorylation by the test compounds in a cell-based assay.
Materials:
-
A suitable cell line that responds to TGF-β (e.g., HaCaT, A549, or HepG2 cells)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
Test inhibitors (this compound, SB431542)
-
Lysis buffer
-
Antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3
-
Western blotting reagents and equipment or ELISA-based detection system
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a known concentration of TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the levels of phosphorylated SMAD2/3 and total SMAD2/3 using Western blotting or a specific ELISA kit.[9]
-
Normalize the phosphorylated SMAD2/3 signal to the total SMAD2/3 signal.
-
Calculate the percentage of inhibition of SMAD phosphorylation relative to the TGF-β1 stimulated control without inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathway and experimental workflows.
Caption: TGF-β Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Inhibitor Comparison.
Conclusion
Both this compound and SB431542 are potent inhibitors of ALK5. This compound exhibits a lower IC50 for ALK5, suggesting higher potency in in vitro kinase assays. However, SB431542 has a more extensively characterized selectivity profile, demonstrating high specificity for the ALK4/5/7 subfamily.
The choice between these two inhibitors will depend on the specific requirements of the research. For studies requiring maximal potency against ALK5, this compound may be the preferred choice. For experiments where off-target effects are a significant concern and a well-documented selective inhibitor is necessary, SB431542 provides a more characterized option. It is highly recommended that researchers validate the efficacy and selectivity of their chosen inhibitor within their specific experimental system.
References
- 1. apexbt.com [apexbt.com]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB431542 | Cell Signaling Technology [cellsignal.com]
- 5. stemcell.com [stemcell.com]
- 6. abmole.com [abmole.com]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. assayquant.com [assayquant.com]
- 9. synexagroup.com [synexagroup.com]
Validating the Inhibitory Effect of ALK5 Kinase Inhibitors: A Comparative Guide
A note on Alk5-IN-31: Extensive searches for "this compound" did not yield specific information on this compound. Therefore, this guide provides a comparative analysis of other well-characterized ALK5 inhibitors to serve as a valuable resource for researchers in the field.
The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in a multitude of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, notably cancer and fibrosis.[1] A key mediator in this pathway is the Activin receptor-like kinase 5 (ALK5), a type I TGF-β receptor. Its kinase activity is essential for the downstream signaling cascade, making it a prime target for therapeutic intervention.[1] This guide offers a comparative overview of the inhibitory effects of several small molecule inhibitors on ALK5 kinase activity, supported by experimental data and detailed protocols.
Comparative Analysis of ALK5 Inhibitors
The following table summarizes the in vitro potency of several known ALK5 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | IC50 (nM) | Assay Type | Organism |
| GW6604 | 140 | Autophosphorylation Assay | Recombinant |
| GW6604 | 107 | Binding Assay | Recombinant |
| SKI2162 | 94 | Radioisotope-based Assay | Recombinant |
| LY2157299 | 327 | Radioisotope-based Assay | Recombinant |
| LDN193189 | 420 | Radiometric HotSpot™ Assay | Human |
| Staurosporine | 4,400 | Radiometric HotSpot™ Assay | Human |
| GW 5074 | 7,400 | Radiometric HotSpot™ Assay | Human |
| Ro 31-8220 | 12,400 | Radiometric HotSpot™ Assay | Human |
| H-89 | >100,000 | Radiometric HotSpot™ Assay | Human |
Signaling Pathway and Experimental Workflow
To understand the mechanism of inhibition, it is essential to visualize the TGF-β/ALK5 signaling pathway and the general workflow of a kinase inhibition assay.
Canonical TGF-β/ALK5 Signaling Pathway and Point of Inhibition.
General Workflow of an ALK5 Kinase Inhibition Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess ALK5 kinase inhibition.
ALK5 Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of the ALK5 kinase domain.
-
Enzyme and Compound Preparation : The purified recombinant kinase domain of ALK5 is pre-incubated with varying concentrations of the test compound in a Tris buffer containing MgCl2, MnCl2, and DTT for 10 minutes at 37°C.[2]
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP, including a radiolabeled gamma-33P-ATP.[2]
-
Incubation and Termination : The reaction mixture is incubated for 15 minutes at 37°C. The reaction is then stopped by adding SDS-PAGE sample buffer.[2]
-
Detection : The phosphorylated ALK5 is separated by SDS-PAGE, and the incorporation of the radiolabel is quantified to determine the extent of inhibition.[2]
Fluorescence Polarization Kinase Binding Assay
This method assesses the binding affinity of a compound to the ALK5 kinase by measuring the displacement of a fluorescently labeled ligand.
-
Reagent Preparation : A reaction mixture is prepared containing the purified recombinant GST-ALK5, a rhodamine green-labeled ATP-competitive inhibitor (ligand), and a buffer with HEPES, DTT, MgCl2, and CHAPS.[2]
-
Compound Addition : Different concentrations of the test compound are added to the wells of a 384-well plate.[2]
-
Enzyme/Ligand Addition : The enzyme/ligand mixture is added to the wells containing the test compound.[2]
-
Detection : The plates are immediately read on a fluorescence polarization reader. The displacement of the fluorescent ligand by the test compound results in a change in fluorescence polarization, which is used to calculate the binding IC50.[2]
Radiometric Kinase Assay (e.g., HotSpot™)
This assay measures the incorporation of a radiolabeled phosphate from ATP into a substrate.
-
Reaction Setup : The reaction is typically carried out in a buffer containing MgCl2, ATP (with [γ-33P]-ATP), the ALK5 enzyme, and a suitable substrate such as casein.[3][4]
-
Inhibitor Addition : The test compound is added at various concentrations.
-
Incubation : The reaction is incubated for a specific time at a controlled temperature (e.g., 45 minutes at 30°C).
-
Detection : The radiolabeled substrate is separated and quantified to determine the kinase activity. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
-
Kinase Reaction : The ALK5 enzyme, substrate, ATP, and the test inhibitor are incubated together.[5][6]
-
ADP-Glo™ Reagent Addition : After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[5][6]
-
Kinase Detection Reagent Addition : The Kinase Detection Reagent is then added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[5][6]
-
Signal Measurement : The luminescence is measured using a microplate reader, with the signal intensity being proportional to the ADP concentration and, therefore, the kinase activity.[5][6]
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. oncotarget.com [oncotarget.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.de [promega.de]
A Head-to-Head Comparison of Alk5-IN-31 with Other ALK5 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Alk5-IN-31 with other commercially available Activin receptor-like kinase 5 (ALK5) inhibitors. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes critical biological pathways and workflows to inform inhibitor selection and experimental design.
Introduction to ALK5 and Its Inhibition
Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-β Receptor 1 (TGFβR1), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[1] This pathway is crucial for regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[2][3] Dysregulation of the TGF-β/ALK5 signaling cascade has been implicated in a variety of pathological conditions, most notably in fibrosis and the progression of cancer.[1][3] Consequently, the development of potent and selective ALK5 inhibitors is an area of intense research for therapeutic intervention.[4]
This compound is a selective and orally active ALK5 inhibitor. This guide provides a comparative analysis of this compound against other well-established ALK5 inhibitors, presenting key biochemical and cellular activity data to aid in the selection of the most appropriate tool compound for research applications.
Biochemical Potency: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for this compound and a selection of other prominent ALK5 inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.
| Inhibitor | ALK5 IC50 (nM) | Notes |
| This compound | ≤ 10 | Kinase inhibition. |
| R-268712 | 2.5 | Potent and selective inhibitor.[5] |
| TP0427736 | 2.72 | Over 300-fold more selective for ALK5 than ALK3.[5] |
| RepSox | 4 | For ALK5 autophosphorylation in cell-free assays.[5] |
| A-83-01 | 12 | Potent inhibitor of TGF-β type I receptor.[5] |
| SB525334 | 14.3 | Potent and selective inhibitor.[5] |
| GW788388 | 18 | Potent and selective inhibitor.[5] |
| SD-208 | 48 | Over 100-fold selectivity over TGF-βRII.[5] |
| Galunisertib (LY2157299) | 56 | In a cell-free assay; in Phase 2/3 clinical trials.[5] |
| LY364947 | 59 | ATP-competitive inhibitor.[5] |
| SB431542 | 94 | Over 100-fold more selective for ALK5 than p38 MAPK.[5] |
Cellular Activity: A Functional Comparison
Evaluating an inhibitor's activity in a cellular context is crucial to understand its biological efficacy. The following table presents available cellular IC50 values, which reflect the inhibitor's ability to permeate cells and engage its target in a more complex biological environment.
| Inhibitor | Cellular Assay | Cell Type | Cellular IC50 (nM) |
| This compound | TGFB-RI inhibition (pSMAD activity) | Not Specified | ≤ 100 |
| TP0427736 | Smad2/3 phosphorylation inhibition | A549 | 8.68[5] |
| Vactosertib (TEW-7197) | Not Specified | Not Specified | 11 (ALK5) / 13 (ALK4)[5] |
| GW788388 | Not Specified | Not Specified | Not Reported |
| SB525334 | Luciferase Reporter Assay | HaCaT | >90% inhibition at 50 nM[6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the TGF-β/ALK5 signaling pathway and a typical workflow for screening ALK5 inhibitors.
Caption: The canonical TGF-β/ALK5 signaling pathway.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide: Cross-Validation of ALK5 Inhibition by Alk5-IN-31 and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the Activin-like kinase 5 (ALK5) protein: pharmacological inhibition using the small molecule Alk5-IN-31 and genetic knockdown via RNA interference (RNAi). Understanding the nuances, advantages, and limitations of each approach is critical for robust experimental design and accurate interpretation of results in fields such as cancer biology, fibrosis research, and developmental biology.
Introduction to ALK5 and its Inhibition
Activin-like kinase 5 (ALK5), also known as Transforming Growth Factor-beta Receptor 1 (TGFβR1), is a serine/threonine kinase receptor that plays a pivotal role in the TGF-β signaling pathway. Upon binding of TGF-β ligands, ALK5 phosphorylates downstream SMAD proteins (SMAD2 and SMAD3), leading to their nuclear translocation and regulation of target gene expression. Dysregulation of the ALK5 signaling pathway is implicated in a multitude of diseases, including cancer and fibrosis.
Pharmacological Inhibition: Small molecule inhibitors like this compound offer a rapid and reversible means to block the kinase activity of ALK5. This compound is a selective inhibitor of ALK5 with a reported half-maximal inhibitory concentration (IC50) of ≤10 nM[1]. These inhibitors typically act by competing with ATP for binding to the kinase domain of the ALK5 protein.
Genetic Knockdown: Genetic knockdown, commonly achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the ALK5 mRNA for degradation, thereby preventing the synthesis of the ALK5 protein. This approach provides a highly specific method to reduce the total cellular pool of the target protein.
Comparative Data Presentation
The following tables summarize the quantitative effects of ALK5 inhibition by pharmacological and genetic methods on key downstream signaling events. While direct comparative studies using this compound are limited, data from other well-characterized ALK5 inhibitors are included to provide a broader context for pharmacological inhibition.
Table 1: Effect of ALK5 Inhibition on SMAD2/3 Phosphorylation
| Method | Agent | Cell Line | Treatment Conditions | Reduction in pSMAD2/3 Levels | Reference |
| Pharmacological Inhibition | Alk5-IN-34 | KGN | 10, 100, 1000 nM; 2h | Dose-dependent decrease | [2] |
| SB431542 | A549 | 10 µM | Significant block | ||
| SKI2162 | HaCaT, WI38VA13 | Increasing concentrations | Concentration-dependent decrease | [3] | |
| Genetic Knockdown | ALK5 siRNA | PC-12 | H/R treatment | Significantly lower than H/R alone | [4] |
| ALK5 shRNA | NMuMG | TGF-β treatment | Potent inhibition | ||
| ALK5 siRNA | BRECs | 5 ng/mL TGF-β1 for 30 min | Almost completely prevented | [5] |
Table 2: Functional Outcomes of ALK5 Inhibition
| Method | Agent | Experimental Model | Observed Effect | Reference |
| Pharmacological Inhibition | This compound | In vivo tumor model | Potential to inhibit tumor growth | [1] |
| SB525334 | Mouse model of pulmonary fibrosis | Attenuated inflammatory cell aggregates | ||
| Genetic Knockdown | ALK5 shRNA | Adult mouse dentate gyrus | Reduced survival, migration, and dendrite length of newborn neurons | [6] |
| ALK5 siRNA | Panc1-RAC1B-KO cells | Significant inhibition of TGF-β1-induced migration | [7] |
Experimental Protocols
Pharmacological Inhibition with this compound
Objective: To inhibit ALK5 kinase activity in cell culture.
Materials:
-
This compound (or other selected ALK5 inhibitor)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture medium appropriate for the cell line
-
Cell line of interest
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Treatment:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for the specific cell line and experimental endpoint. A typical starting range could be from 10 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours), depending on the experimental endpoint.
-
Analysis: Harvest cells for downstream analysis, such as Western blotting for pSMAD2/3 levels, quantitative PCR for target gene expression, or functional assays.
Genetic Knockdown of ALK5 using siRNA
Objective: To reduce the expression of ALK5 protein in cell culture.
Materials:
-
ALK5-specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Cell culture medium appropriate for the cell line
-
Cell line of interest
Protocol:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.
-
Transfection Complex Preparation (per well of a 24-well plate):
-
Solution A: Dilute 10-50 nM of ALK5 siRNA or control siRNA into 50 µL of serum-free medium.
-
Solution B: Dilute the transfection reagent according to the manufacturer's instructions in 50 µL of serum-free medium.
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 100 µL of the siRNA-transfection reagent complex to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal knockdown time should be determined empirically for the specific cell line and target.
-
Analysis: Harvest cells for downstream analysis. It is essential to validate the knockdown efficiency by measuring ALK5 mRNA (via qPCR) and protein (via Western blot) levels.
Mandatory Visualizations
Caption: Canonical TGF-β signaling pathway and points of intervention.
Caption: Workflow for comparing this compound and ALK5 siRNA.
Discussion and Recommendations
Specificity and Off-Target Effects:
-
This compound: As an ATP-competitive inhibitor, this compound may exhibit off-target effects by inhibiting other kinases with similar ATP-binding pockets. It is crucial to consult kinase profiling data for this compound to assess its selectivity.
-
ALK5 siRNA: RNAi is generally considered highly specific due to its sequence-dependent mechanism. However, off-target effects can occur if the siRNA sequence shares partial homology with other mRNAs. Using multiple siRNA duplexes targeting different regions of the ALK5 mRNA can help mitigate this risk.
Temporal Differences:
-
This compound: Pharmacological inhibition is rapid, with effects often observed within minutes to hours of treatment. The reversibility of small molecule inhibitors also allows for precise temporal control of ALK5 activity.
-
ALK5 siRNA: Genetic knockdown has a slower onset, as it requires the degradation of existing ALK5 mRNA and protein. The effects are typically observed 24-72 hours post-transfection and are less readily reversible.
Mechanism of Action:
-
This compound: This inhibitor directly blocks the catalytic activity of the ALK5 protein. However, the inactive protein is still present in the cell and may participate in non-catalytic functions, such as scaffolding protein complexes.
-
ALK5 siRNA: This method leads to the depletion of the entire ALK5 protein. Therefore, it ablates both the catalytic and non-catalytic functions of ALK5.
Both pharmacological inhibition with this compound and genetic knockdown of ALK5 are powerful tools for elucidating the role of this kinase in various biological processes. The choice of method should be guided by the specific experimental question.
-
For studies requiring rapid and reversible inhibition or for investigating the role of ALK5's kinase activity specifically, This compound is a suitable choice.
-
For studies aiming to ablate all functions of the ALK5 protein with high specificity, genetic knockdown is the preferred method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of ALK5/Smad2/3 and MEK1/ERK Signaling in Transforming Growth Factor Beta 1-modulated Growth, Collagen Turnover, and Differentiation of Stem Cells from Apical Papilla of Human Tooth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Independent Verification of Alk5-IN-31's Potency: A Comparative Guide to ALK5 Inhibitors
For researchers and drug development professionals navigating the landscape of TGF-β signaling pathway modulators, precise and independently verifiable data on inhibitor potency is paramount. This guide provides a comparative analysis of Alk5-IN-31 and other common Activin-like Kinase 5 (ALK5) inhibitors, supported by experimental data and detailed protocols to facilitate independent verification.
Comparative Potency of ALK5 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and a selection of other commercially available ALK5 inhibitors. It is important to note that IC50 values can be assay-dependent.
| Inhibitor | IC50 (nM) | Assay Type |
| This compound | ≤10 | Kinase Assay |
| Alk5-IN-25 | ≤10[1] | Kinase Assay |
| Alk5-IN-33 | ≤10[2] | Kinase Assay |
| Alk5-IN-34 | ≤10[3] | Kinase Assay |
| R-268712 | 2.5[4] | Kinase Assay |
| TP0427736 | 2.72[4] | Kinase Assay |
| RepSox | 4[4] | ALK5 Autophosphorylation |
| A-83-01 | 12[4] | Kinase Assay |
| SB525334 | 14.3[4] | Kinase Assay |
| GW788388 | 18[4] | Kinase Assay |
| BI-4659 | 19[5] | Kinase Assay |
| BIBF-0775 | 34[4][6] | Kinase Assay |
| SD-208 | 48[4] | Kinase Assay |
| Galunisertib (LY2157299) | 56[4] | Kinase Assay |
| LY364947 | 59[4] | Kinase Assay |
| SB431542 | 94[4] | Kinase Assay |
Experimental Protocols for IC50 Determination
To ensure reproducibility and enable independent verification, detailed experimental protocols are crucial. Below is a representative protocol for determining the IC50 of an ALK5 inhibitor using a biochemical kinase assay.
Biochemical ALK5 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 enzyme.
Materials:
-
Recombinant human ALK5 (TGFβRI) kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a generic peptide substrate like Myelin Basic Protein (MBP) or a specific peptide substrate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of each inhibitor concentration to the wells of the assay plate. Include wells with DMSO only as a no-inhibitor control (100% activity) and wells without enzyme as a background control (0% activity).
-
Enzyme and Substrate Addition: Prepare a master mix containing the ALK5 enzyme and the substrate in kinase buffer. Add this mix to all wells.
-
Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for ALK5.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. This is a two-step process involving an ADP-to-ATP conversion reagent followed by a luciferase-based ATP detection reagent.
-
Data Analysis: Measure the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
ALK5 Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway plays a critical role in various cellular processes. ALK5, also known as TGF-β type I receptor (TGFβRI), is a key kinase in this pathway. The diagram below illustrates the canonical TGF-β/SMAD signaling cascade.
Caption: Canonical TGF-β/SMAD signaling pathway and the point of inhibition by this compound.
References
The Precision Advantage: Alk5-IN-31 Eclipses Pan-Kinase Inhibitors in Targeted TGF-β Signaling Modulation
For researchers in oncology, fibrosis, and immunology, the quest for highly specific kinase inhibitors is paramount to minimizing off-target effects and maximizing therapeutic efficacy. This guide provides a comprehensive comparison of Alk5-IN-31, a potent and selective inhibitor of the TGF-β type I receptor (ALK5), with widely used pan-kinase inhibitors such as sunitinib and sorafenib. By examining their mechanisms of action, kinase selectivity profiles, and supporting experimental data, we highlight the distinct advantages of a targeted approach in modulating the TGF-β signaling pathway.
At the heart of this comparison lies the fundamental difference in therapeutic strategy. This compound is designed for precision, targeting a single, crucial node in a disease-relevant pathway. In contrast, pan-kinase inhibitors cast a wider net, inhibiting multiple kinases simultaneously. While this broad-spectrum approach can be effective in certain contexts, it often comes at the cost of increased off-target toxicities and a less predictable biological response.
Mechanism of Action: A Tale of Two Strategies
This compound exerts its effects by specifically binding to the ATP-binding pocket of the ALK5 kinase domain. This competitive inhibition prevents the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling cascade.[1] This pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in cancer progression, fibrosis, and immune evasion.[2]
Pan-kinase inhibitors, such as sunitinib and sorafenib, also function as ATP-competitive inhibitors but are designed to interact with the ATP-binding sites of a broad range of kinases.[3][4] Sunitinib, for example, potently inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT, among others.[3] Sorafenib's targets include VEGFRs, PDGFRβ, and the RAF kinases.[4] This multi-targeted approach aims to disrupt multiple signaling pathways that contribute to tumor growth and angiogenesis.
Kinase Selectivity: The Decisive Advantage of this compound
The following tables summarize the available inhibitory concentration (IC50) data for this compound and the pan-kinase inhibitors sunitinib and sorafenib against a selection of kinases. It is important to note that IC50 values can vary between different studies and experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | This compound IC50 (nM) |
| ALK5 | ≤10[1] |
Data for this compound is limited in the public domain, reflecting its status as a more recent and specialized research tool. The high potency against ALK5 with a lack of reported off-target activities in vendor-supplied information suggests a high degree of selectivity.
Table 2: In Vitro Kinase Inhibitory Activity of Sunitinib
| Target Kinase | Sunitinib IC50 (nM) |
| PDGFRβ | 2[5] |
| VEGFR2 (KDR) | 80[5] |
| KIT | - |
| FLT3 | - |
| RET | - |
Note: Sunitinib's activity against a broader range of kinases is well-documented, though specific IC50 values can vary. The table highlights some of its key targets.
Table 3: In Vitro Kinase Inhibitory Activity of Sorafenib
| Target Kinase | Sorafenib IC50 (nM) |
| RAF-1 | 6 |
| B-RAF (wild-type) | 22 |
| B-RAF (V600E) | 38 |
| VEGFR-2 | 90 |
| PDGFRβ | 57 |
| c-KIT | 68 |
This table illustrates the multi-targeted nature of sorafenib, with potent inhibition of several key kinases involved in cancer progression.
The data clearly illustrates the focused action of this compound compared to the broad-spectrum activity of sunitinib and sorafenib. This high selectivity minimizes the potential for confounding results due to the inhibition of unintended kinases and reduces the likelihood of off-target toxicities in a therapeutic setting.
Experimental Protocols
To facilitate the independent verification and expansion of these findings, detailed protocols for key experiments are provided below.
In Vitro Kinase Assay
This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human ALK5 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP (at or near the Km for the specific kinase)
-
Substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)
-
This compound or pan-kinase inhibitor (dissolved in DMSO)
-
[γ-33P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and substrate.
-
Add the inhibitor at various concentrations (typically in a serial dilution). A DMSO control should be included.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.
-
Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of kinase inhibitors on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., cancer cell line with active TGF-β signaling)
-
Complete cell culture medium
-
This compound or pan-kinase inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (and a DMSO control) and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the ALK5 signaling pathway and a general workflow for comparing kinase inhibitors.
Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal and Handling of Alk5-IN-31: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential safety and logistical information for Alk5-IN-31, a potent inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5). Adherence to these guidelines is paramount for ensuring a safe laboratory environment and compliance with regulatory standards.
Safety and Handling
According to safety data sheets for similar compounds, this compound is not classified as a hazardous substance or mixture.[1][2] However, it is imperative to handle the compound in accordance with good industrial hygiene and safety practices.[1][3] When handling this compound, researchers should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. In case of contact, follow these first aid measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
After eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[1]
-
If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]
Disposal Procedures
Waste material must be disposed of in accordance with national and local regulations.[1] The following steps outline the recommended disposal procedure for this compound:
-
Do Not Mix: Do not mix this compound with other waste.[1]
-
Original Containers: Leave the chemical in its original container.[1]
-
Contaminated Containers: Handle uncleaned containers in the same manner as the product itself.[1]
-
Consult Professionals: Contact a licensed professional waste disposal service to dispose of this material.
-
Avoid Environmental Release: Do not let the product enter drains. Discharge into the environment must be avoided.[3]
Quantitative Data: Potency of ALK5 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ALK5 inhibitors, providing a comparative context for the potency of compounds targeting this pathway.
| Compound | IC50 Value (ALK5) | Notes |
| ALK5-IN-34 | ≤10 nM | Also shows inhibitory activity against ALK2 with an IC50 of <100 nM. |
| GW6604 | 140 nM | Inhibited autophosphorylation of ALK5.[4][5] |
| SKI2162 | 0.094 µM | Radioisotope-based profiling assay.[6] |
| LY2157299 | 0.327 µM | Compared in the same assay as SKI2162.[6] |
Experimental Protocols: ALK5 Autophosphorylation Assay
Understanding the methodologies used to characterize ALK5 inhibitors is crucial for interpreting their activity. The following is a representative protocol for an ALK5 autophosphorylation assay, a common method to determine an inhibitor's potency.[4]
Objective: To assess the ability of a test compound to inhibit the autophosphorylation of the ALK5 kinase domain.
Materials:
-
Purified recombinant ALK5 kinase domain
-
Test compound (e.g., this compound)
-
ATP (with γ-³³P-ATP)
-
Kinase reaction buffer
-
SDS-PAGE sample buffer
-
SDS-PAGE gels
-
Phosphor screen and imaging system
Procedure:
-
The kinase domain of ALK5 is expressed and purified.[4]
-
The purified ALK5 is incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by the addition of ATP, including a radiolabeled phosphate (γ-³³P-ATP).[4]
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 15 minutes at 37°C).[4]
-
The reaction is stopped by the addition of SDS-PAGE sample buffer.[4]
-
The samples are boiled and then run on an SDS-PAGE gel to separate the proteins by size.[4]
-
The gel is dried and exposed to a phosphor screen.[4]
-
The amount of radiolabeled phosphate incorporated into ALK5 (autophosphorylation) is quantified using an imaging system.[4] The results are then used to calculate the IC50 value of the test compound.
Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[6] this compound targets ALK5, a key receptor in this pathway.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. stemcell.com [stemcell.com]
- 3. download.basf.com [download.basf.com]
- 4. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
